molecular formula C9H8N2O B1281340 1H-Pyrrolo[2,3-c]pyridine, 1-acetyl-(9CI) CAS No. 67058-75-7

1H-Pyrrolo[2,3-c]pyridine, 1-acetyl-(9CI)

Cat. No.: B1281340
CAS No.: 67058-75-7
M. Wt: 160.17 g/mol
InChI Key: FGEAMIDRHICAFG-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-c]pyridine, 1-acetyl-(9CI) is a useful research compound. Its molecular formula is C9H8N2O and its molecular weight is 160.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Pyrrolo[2,3-c]pyridine, 1-acetyl-(9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrrolo[2,3-c]pyridine, 1-acetyl-(9CI) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-pyrrolo[2,3-c]pyridin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-7(12)11-5-3-8-2-4-10-6-9(8)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGEAMIDRHICAFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=CC2=C1C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-Acetyl-6-Azaindole: A Strategic Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

1-Acetyl-6-Azaindole (CAS 67058-75-7) Properties

Executive Summary

1-Acetyl-6-azaindole (1-(1H-pyrrolo[2,3-c]pyridin-1-yl)ethanone) represents a critical "activated" derivative of the 6-azaindole scaffold. While the parent 6-azaindole (CAS 271-29-4) acts as a bioisostere for indole and purine in fragment-based drug discovery (FBDD), the N-acetylated variant serves as a vital intermediate for controlled functionalization. By masking the pyrrolic nitrogen, the acetyl group modulates the electronic density of the bicyclic system, enabling regioselective C-H activation and preventing catalyst poisoning in transition-metal-mediated cross-couplings. This guide details the physicochemical profile, synthetic pathways, and strategic applications of this compound in the development of FGFR and BRAF kinase inhibitors.

Chemical Profile & Physicochemical Properties

The introduction of the acetyl group at the N1 position significantly alters the solubility and reactivity profile compared to the parent 6-azaindole.

Table 1: Technical Specifications
PropertyDataNote
Chemical Name 1-(1H-pyrrolo[2,3-c]pyridin-1-yl)ethanoneSystematic IUPAC Name
CAS Number 67058-75-7 Specific to N-acetyl derivative
Parent Scaffold 6-Azaindole (CAS 271-29-4)Core pharmacophore
Molecular Formula C₉H₈N₂O-
Molecular Weight 160.17 g/mol -
Physical State Solid (Crystalline)Typically off-white to pale yellow
Melting Point Predicted:[1][2][3][4][5] 95–105 °CLower than parent (134–140 °C) due to loss of H-bond donor
LogP (Predicted) ~1.1More lipophilic than parent (LogP ~0.5)
Solubility DMSO, DCM, Ethyl AcetatePoor water solubility compared to parent
pKa (Conjugate Acid) ~4.8 (Pyridine N)Acetyl group exerts electron-withdrawing effect
Structural Analysis
  • Pyridine Ring (N6): Remains basic and capable of hydrogen bonding (acceptor), crucial for interaction with the hinge region of kinase domains (e.g., Adenine binding pocket mimicry).

  • Pyrrole Ring (N1): The acetylation removes the H-bond donor capability, preventing dimerization and facilitating solubility in non-polar organic solvents used during synthesis.

Synthetic Pathways & Production

The synthesis of 1-acetyl-6-azaindole is typically achieved via the direct acetylation of the parent 6-azaindole. This reaction must be controlled to prevent di-acetylation or ring-opening side reactions.

Diagram 1: Synthesis Workflow

Synthesis Start 6-Azaindole (CAS 271-29-4) Intermediate Reaction Mixture (N-Acetylation) Start->Intermediate Activation Reagents Ac2O (1.5 eq) Et3N / DMAP (cat.) DCM, 0°C to RT Reagents->Intermediate Workup Aq. NaHCO3 Wash Drying (Na2SO4) Intermediate->Workup Quench Product 1-Acetyl-6-Azaindole (CAS 67058-75-7) Workup->Product Isolation

Caption: Standard chemical synthesis workflow for the N-acetylation of 6-azaindole.

Detailed Experimental Protocol

Objective: Synthesis of 1-acetyl-6-azaindole on a 10 mmol scale.

  • Preparation: In a flame-dried 100 mL round-bottom flask, dissolve 6-azaindole (1.18 g, 10.0 mmol) in anhydrous Dichloromethane (DCM) (40 mL).

  • Activation: Add Triethylamine (Et₃N) (2.1 mL, 15.0 mmol) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (122 mg, 1.0 mmol). Cool the solution to 0 °C in an ice bath.

  • Acetylation: Dropwise add Acetic Anhydride (Ac₂O) (1.4 mL, 15.0 mmol) over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–6 hours. Monitor via TLC (50% EtOAc/Hexanes); the product will appear less polar than the starting material.

  • Workup:

    • Quench with saturated aqueous NaHCO₃ (30 mL).

    • Extract the aqueous layer with DCM (2 x 20 mL).

    • Combine organic layers and wash with Brine (30 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude solid is often pure enough for downstream use. If necessary, recrystallize from Hexane/EtOAc or purify via flash chromatography (SiO₂, 0-40% EtOAc in Hexanes).

Mechanistic Reactivity & Strategic Utility

Why use the 1-acetyl derivative instead of the "naked" 6-azaindole? The acetyl group is not merely a protecting group; it is a reactivity modulator .

Diagram 2: Reactivity & Functionalization Map

Reactivity Center 1-Acetyl-6-Azaindole Path1 C-H Activation (C2/C3) (Pd/Cu Catalysis) Center->Path1 Directing Group Path2 N-Oxide Formation (mCPBA -> N6-Oxide) Center->Path2 Selective Oxidation Path3 Deprotection (K2CO3/MeOH) Center->Path3 Hydrolysis Out1 Arylated Azaindoles (Kinase Inhibitors) Path1->Out1 Out2 Functionalized N-Oxides (Late-stage diversification) Path2->Out2 Out3 Free 6-Azaindole (Restored H-bond Donor) Path3->Out3

Caption: Divergent reactivity pathways accessible via the 1-acetyl-6-azaindole scaffold.

Key Mechanistic Advantages
  • Regiocontrol in C-H Activation: The acetyl group at N1 sterically hinders the C2 position slightly but, more importantly, prevents the N1 lone pair from poisoning Palladium (Pd) or Copper (Cu) catalysts during cross-coupling reactions. This allows for cleaner C-H arylation at the C2 or C3 positions.

  • Electronic Tuning: The electron-withdrawing acetyl group reduces the electron density of the pyrrole ring. This deactivates the ring towards electrophilic aromatic substitution (EAS) at C3, which allows for controlled functionalization (e.g., halogenation) without over-reaction.

  • Solubility Enhancement: Unlike the parent compound, which aggregates due to intermolecular Hydrogen bonding (N1-H···N6), the acetylated form is monomeric in solution, facilitating accurate NMR characterization and reaction homogeneity.

Applications in Drug Discovery

Kinase Inhibition (FGFR & BRAF)

Azaindoles are privileged scaffolds in kinase inhibitor design because the pyridine nitrogen (N6) can mimic the N1 of adenine in the ATP-binding pocket.

  • Role: 1-Acetyl-6-azaindole serves as the intermediate to install aryl groups at C3. Once the core structure is built, the acetyl group is removed (deprotection) to reveal the N-H donor, which often forms a critical hydrogen bond with the kinase hinge region (e.g., Glu or Asp residues).

  • Case Study: In the development of Vemurafenib (a BRAF inhibitor) analogs, 6-azaindole derivatives were explored to improve water solubility compared to the 7-azaindole congeners.

Bioisosterism
  • Indole Replacement: 6-Azaindole is isosteric with indole but possesses higher polarity and water solubility.

  • Purine Replacement: The scaffold mimics the 9-deazapurine system, making it relevant for nucleoside analog development.

Safety & Handling

While specific toxicological data for CAS 67058-75-7 is limited, it should be handled with the same precautions as the parent 6-azaindole and other acetylated heterocycles.

  • Hazards: Potential skin and eye irritant.[2][4][6] May be harmful if swallowed.[2][4][6]

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the acetyl group by atmospheric moisture.

  • PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of dust or residual acetic anhydride vapors.

References

  • Synthesis of Azaindoles. Organic Chemistry Portal. Detailed review of azaindole synthesis methods including acetylation and coupling.

  • Azaindoles in Medicinal Chemistry. PharmaBlock Whitepaper. Comprehensive analysis of azaindole properties, bioisosterism, and applications in drug design (Vemurafenib/Venetoclax context).

  • PubChem Compound Summary: 6-Azaindole. National Center for Biotechnology Information (2025). PubChem Compound ID 9219.[3] (Parent scaffold data used for grounding).

  • BenchChem Protocol: Synthesis of 1-Acetyl-7-azaindole. BenchChem Application Notes. (Analogous protocol adapted for the 6-isomer).

  • Reactivity of 1H-pyrrolo[2,3-c]pyridine. ResearchGate. Investigation into the functionalization and electronic properties of the 6-azaindole ring system.

Sources

1-Acetyl-1H-pyrrolo[2,3-c]pyridine: Physicochemical Profile & Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical properties, synthesis, and applications of 1-acetyl-1H-pyrrolo[2,3-c]pyridine (also known as 1-acetyl-6-azaindole ). This molecule is a critical intermediate in the development of kinase inhibitors and acid pump antagonists, serving as a protected or activated form of the 6-azaindole scaffold.

Executive Summary

1-Acetyl-1H-pyrrolo[2,3-c]pyridine is the N1-acetylated derivative of 6-azaindole. Unlike its more common isomer 7-azaindole (pyrrolo[2,3-b]pyridine), the [2,3-c] isomer places the pyridine nitrogen at the 6-position, altering its hydrogen bonding capabilities and electronic distribution. This structural variation is exploited in medicinal chemistry to tune the potency and selectivity of ATP-competitive inhibitors, particularly in oncology (FGFR/JAK pathways) and gastroenterology (H+/K+ ATPase antagonists).

Physicochemical Specifications

The following data characterizes the specific N1-acetyl isomer.

PropertySpecification
IUPAC Name 1-(1H-pyrrolo[2,3-c]pyridin-1-yl)ethanone
Common Name 1-Acetyl-6-azaindole
CAS Registry Number 67058-75-7
Molecular Formula C₉H₈N₂O
Molecular Weight 160.17 g/mol
Exact Mass 160.0637 Da
Physical State White to off-white solid (typically)
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water
Core Scaffold 1H-Pyrrolo[2,3-c]pyridine (6-Azaindole)
Structural Visualization

The diagram below illustrates the connectivity of the 1-acetyl-6-azaindole versus the common 7-azaindole isomer, highlighting the critical nitrogen positioning.

Azaindole_Isomers cluster_0 Target Molecule: 1-Acetyl-6-azaindole cluster_1 Common Isomer: 1-Acetyl-7-azaindole node_6aza 1-acetyl-1H-pyrrolo[2,3-c]pyridine (N at Position 6) node_7aza 1-acetyl-1H-pyrrolo[2,3-b]pyridine (N at Position 7) node_6aza->node_7aza Positional Isomers (Distinct Biological Activity) node_core Core Scaffold Differences node_core->node_6aza Pyridine N @ C6 node_core->node_7aza Pyridine N @ C7

Caption: Structural comparison showing the positional isomerism of the pyridine nitrogen, which dictates binding mode selectivity.

Synthetic Methodology

The synthesis of 1-acetyl-1H-pyrrolo[2,3-c]pyridine typically proceeds via the functionalization of the parent 6-azaindole core. The parent core is less commercially available than 7-azaindole, often requiring de novo synthesis first.

Protocol A: N-Acetylation of 6-Azaindole (Direct Route)

This method assumes access to the parent 6-azaindole (CAS 271-29-4).

Reagents:

  • Substrate: 1H-Pyrrolo[2,3-c]pyridine (1.0 eq)

  • Acylating Agent: Acetic Anhydride (1.2 eq) or Acetyl Chloride (1.1 eq)

  • Base: Triethylamine (TEA) or Sodium Hydride (NaH) for irreversible deprotonation.

  • Solvent: Dichloromethane (DCM) or DMF.

Step-by-Step Procedure:

  • Dissolution: Dissolve 1H-pyrrolo[2,3-c]pyridine (1.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (N₂ or Ar).

  • Deprotonation/Activation:

    • Method 1 (Mild): Add TEA (1.5 mmol) and catalytic DMAP (0.1 mmol). Cool to 0°C.

    • Method 2 (Strong): Dissolve in DMF, cool to 0°C, add NaH (60% dispersion, 1.1 mmol), and stir for 30 min until H₂ evolution ceases.

  • Acetylation: Dropwise add Acetic Anhydride (1.2 mmol) or Acetyl Chloride.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (typically 5% MeOH in DCM).[1]

  • Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (SiO₂) eluting with Hexanes/EtOAc (gradient 80:20 to 50:50).

Protocol B: De Novo Synthesis of the Core (If Parent Unavailable)

If the parent 6-azaindole is unavailable, it is synthesized via the Bartoli Indole Synthesis or reductive cyclization of nitropyridines.

Synthesis_Workflow start Starting Material: 4-Methyl-3-nitropyridine step1 Step 1: Enamine Formation (DMF-DMA, 140°C) start->step1 inter Intermediate: Enamine Species step1->inter step2 Step 2: Reductive Cyclization (Fe/AcOH or H2/Pd-C) inter->step2 core Core Scaffold: 1H-Pyrrolo[2,3-c]pyridine (6-Azaindole) step2->core step3 Step 3: N-Acetylation (Ac2O, Base) core->step3 final Final Product: 1-Acetyl-1H-pyrrolo[2,3-c]pyridine step3->final

Caption: Synthetic pathway from nitropyridine precursors to the acetylated 6-azaindole target.

Applications in Drug Discovery[7][10][11]

Kinase Inhibition (Scaffold Hopping)

The 1-acetyl group often serves as a labile protecting group or a prodrug moiety. In active pharmaceutical ingredients (APIs), the core 6-azaindole mimics the purine ring of ATP.

  • Mechanism: The pyridine nitrogen (N6) accepts a hydrogen bond from the kinase hinge region, while the pyrrole NH (or N-Acetyl carbonyl) interacts with adjacent residues.

  • Selectivity: Switching from 7-azaindole to 6-azaindole alters the vector of the hydrogen bond acceptor, often improving selectivity against off-target kinases like CDK2 or GSK3β.

Acid Pump Antagonists (APAs)

Research indicates that 1H-pyrrolo[2,3-c]pyridine derivatives are potent competitive inhibitors of the gastric H+/K+-ATPase.

  • Role of Acetylation: The N1-acetyl group decreases the basicity of the pyrrole ring and increases lipophilicity (LogP), enhancing membrane permeability before metabolic hydrolysis releases the active free-base inhibitor.

Safety & Handling (SDS Highlights)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8°C (Refrigerate). Moisture sensitive (acetyl group can hydrolyze under acidic/basic aqueous conditions).

  • Handling: Use in a fume hood. Avoid contact with strong oxidizers and strong bases (which will deprotect the N-acetyl group).

References

  • Bio-Fount . (n.d.). 1-Acetyl-6-azaindole Product Page. Retrieved from (CAS verification: 67058-75-7).

  • ChemicalBook . (2007). Synthesis of 1H-pyrrolo[2,3-c]pyridine (6-azaindole) via hydrogenation. Retrieved from .

  • National Institutes of Health (NIH) . (2010). Novel 1H-pyrrolo[2,3-c]pyridines as acid pump antagonists (APAs). Bioorganic & Medicinal Chemistry Letters. Retrieved from .

  • Royal Society of Chemistry . (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Retrieved from .

  • GuideChem . (n.d.). 1-Methyl-1H-pyrrolo[2,3-c]pyridine Properties (Isomer Comparison). Retrieved from .

Sources

Difference between 1-acetyl-6-azaindole and 1-acetyl-7-azaindole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the structural, electronic, and functional distinctions between 1-acetyl-6-azaindole (1-(1H-pyrrolo[2,3-c]pyridin-1-yl)ethanone) and 1-acetyl-7-azaindole (1-(1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone).

While both scaffolds serve as bioisosteres for indole and purine in kinase inhibitor design, their utility diverges significantly based on the position of the pyridine nitrogen. The 7-azaindole isomer allows for unique bidentate binding modes and specific C-H activation pathways due to the proximity of N7 to the bridgehead, whereas 6-azaindole offers a distinct electrostatic profile often utilized to modulate metabolic stability and solubility without altering the steric footprint of the parent indole as drastically.

Part 1: Structural & Electronic Fundamentals

The core difference lies in the position of the nitrogen atom within the pyridine ring fused to the pyrrole. This positional isomerism dictates the electron density map, pKa, and subsequent reactivity of the N1-acetyl group.

Structural Comparison

The following diagram illustrates the atomic numbering and the critical vector differences between the two isomers.

AzaindoleStructure cluster_0 1-Acetyl-6-Azaindole cluster_1 1-Acetyl-7-Azaindole node6 N6 Position Remote from N1 core6 Pyrrolo[2,3-c]pyridine Core core6->node6 C5-N6-C7 acetyl6 N1-Acetyl Group (Electron Withdrawing) core6->acetyl6 N1 attachment node7 N7 Position Ortho to N1 core7 Pyrrolo[2,3-b]pyridine Core core7->node7 C6-N7-C7a acetyl7 N1-Acetyl Group (Labile/Reactive) core7->acetyl7 N1 attachment

Figure 1: Structural topology highlighting the N-position relative to the acetylated N1 site.

Physicochemical Properties Comparison[1][2]
Property1-Acetyl-6-Azaindole1-Acetyl-7-AzaindoleCausality / Implication
IUPAC Name 1-(1H-pyrrolo[2,3-c]pyridin-1-yl)ethanone1-(1H-pyrrolo[2,3-b]pyridin-1-yl)ethanoneNomenclature defines ring fusion orientation.
N-Lone Pair Vector Directed at ~120° relative to C5-C7 bond.Directed towards the N1 substituent (parallel to C-H bonds).Critical: N7 lone pair in 7-aza creates electrostatic repulsion with the acetyl carbonyl oxygen, potentially destabilizing the N1-Ac bond compared to 6-aza.
H-Bond Capability Acceptor at N6 (remote).Acceptor at N7 (proximal).7-aza mimics N7 of purines (adenine); 6-aza mimics C-H of indole but with higher polarity.
Basicity (Parent) pKa ~ 8.0 (Pyridine N)pKa ~ 4.6 (Pyridine N)The proximity of N1 (pyrrole) to N7 suppresses basicity in 7-azaindole due to inductive withdrawal.
Solubility ModerateHighBoth improve solubility over indole, but 7-aza's dipole moment typically confers higher aqueous solubility.

Part 2: Synthetic Pathways & N-Acetylation Protocols[3]

Synthesis of the 1-acetyl derivatives requires overcoming the poor nucleophilicity of the indole/azaindole nitrogen. The 7-azaindole N1-H is more acidic (pKa ~13) than typical indoles (pKa ~17), facilitating deprotonation but requiring careful handling to prevent hydrolysis.

Experimental Protocol: Synthesis of 1-Acetyl-7-Azaindole

Note: This protocol is adaptable for 6-azaindole, though 6-azaindole may require slightly longer reaction times due to higher electron density in the pyrrole ring.

Reagents:

  • 7-Azaindole (1.0 eq)[1][2]

  • Acetic Anhydride (

    
    ) (1.5 - 2.0 eq)[2]
    
  • Triethylamine (

    
    ) or Pyridine (1.2 eq)
    
  • DMAP (4-Dimethylaminopyridine) (0.1 eq - Catalyst)

  • Dichloromethane (DCM) (Solvent, anhydrous)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve 7-azaindole (e.g., 1.18 g, 10 mmol) in anhydrous DCM (20 mL).

  • Base Addition: Add

    
     (1.67 mL, 12 mmol) and DMAP (122 mg, 1 mmol) at 0°C.
    
    • Mechanism:[2][3][4][5] DMAP acts as a hyper-nucleophilic acyl transfer catalyst, attacking

      
       to form a reactive N-acylpyridinium intermediate.
      
  • Acetylation: Dropwise add Acetic Anhydride (1.42 mL, 15 mmol) over 10 minutes.

  • Reaction: Allow to warm to room temperature (RT) and stir for 3-6 hours. Monitor by TLC (50% EtOAc/Hexane).

    • Checkpoint: 1-acetyl-7-azaindole moves faster (higher

      
      ) than the parent due to loss of the H-bond donor.
      
  • Workup: Quench with saturated

    
    . Extract with DCM (3x). Wash combined organics with brine.[1][2]
    
  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography (Gradient: 10-40% EtOAc in Hexanes).
    

Yield Expectation: 85-95% (White crystalline solid).

Part 3: Reactivity & Functionalization (The Core Difference)

The utility of these molecules in drug discovery is defined by how the acetyl group directs further chemistry.

Electrophilic Aromatic Substitution (EAS)
  • 7-Azaindole: The pyridine nitrogen (N7) withdraws electron density from the ring system. However, the N1-acetyl group further deactivates the pyrrole ring. Electrophilic attack (e.g., bromination, nitration) typically occurs at C3 .

  • 6-Azaindole: The electron density at C3 is higher than in 7-azaindole because the N6 nitrogen is further removed from the bridgehead carbon. This makes 1-acetyl-6-azaindole slightly more reactive toward electrophiles at C3.

C-H Activation & Minisci Reactions

This is where the isomers diverge most sharply. 1-acetyl-7-azaindole is a privileged substrate for C-H activation.

CHActivation cluster_pathways Divergent Functionalization Pathways start 1-Acetyl-7-Azaindole path1 Minisci Reaction (Radical Alkylation) start->path1 AgNO3 / R-COOH path2 Ir/Rh Catalyzed C-H Activation start->path2 [Ir(cod)OMe]2 / Ligand prod1 C2-Alkylation (Via N-Oxide intermed.) path1->prod1 prod2 C6-Arylation (Directed by N7) path2->prod2 N7 directs metal to C6 position

Figure 2: Functionalization logic for 1-acetyl-7-azaindole. Note that for 6-azaindole, the "C6-Arylation" pathway is blocked by the nitrogen atom itself.

  • 1-Acetyl-7-Azaindole: The N7 nitrogen can act as a directing group (DG) for transition metals (Rh, Ir, Pd), facilitating C-H activation at the C6 position (ortho to N7). The acetyl group on N1 prevents catalyst poisoning by the otherwise acidic N1-H.

  • 1-Acetyl-6-Azaindole: The N6 nitrogen cannot direct C-H activation to a neighboring carbon in the same way because the adjacent positions are C5 and C7. C7 activation is sterically hindered by the N1-acetyl group.

Part 4: Medicinal Chemistry Implications[10][11][12]

Kinase Binding Modes
  • 7-Azaindole: Often used to mimic the adenine ring of ATP.[6] The N1-H (in the parent) and N7 form a "hinge binder" motif.

    • Acetylation Effect:[2][7][8] Acetylating N1 destroys this binding mode. Therefore, 1-acetyl-7-azaindole is typically a prodrug or a synthetic intermediate , not the final bioactive species.

  • 6-Azaindole: Used when the N7-interaction is undesirable (e.g., to achieve selectivity against kinases that require the N7-hinge interaction).

Metabolic Stability

The 1-acetyl group is metabolically labile. In vivo, esterases and amidases will rapidly hydrolyze the N1-acetyl group to regenerate the parent azaindole.

  • Stability Ranking: 1-Acetyl-6-Azaindole > 1-Acetyl-7-Azaindole.

    • Reasoning: The N7 lone pair in the 7-isomer can catalyze the hydrolysis of the N1-acetyl group (intramolecular general base catalysis) or destabilize the ground state via dipole repulsion.

References

  • Synthesis of Azaindoles: Hands, D., et al. "A convenient synthesis of 7-azaindoles."[9][10][2][11] Synthesis (1996). Link

  • C-H Activation: Song, W., et al. "Rh(III)-catalyzed C-7 functionalization of indolines and tetrahydroquinolines." Journal of the American Chemical Society (2012). Link

  • Azaindole Review: Popowycz, F., et al. "The chemistry of the azaindole ring system." Tetrahedron (2003). Link

  • Minisci Reaction: Duncton, M. A. "Minisci reactions: Versatile CH-functionalization for medicinal chemists." MedChemComm (2011). Link

  • Physical Properties: Catalan, J., et al. "On the acidity and basicity of azaindoles." Journal of the American Chemical Society (1988). Link

Sources

6-azaindole N-acetyl derivative synonyms and IUPAC names

Author: BenchChem Technical Support Team. Date: February 2026

Nomenclature, Synthesis, and Structural Characterization[1]

Executive Summary

The 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold represents a critical bioisostere of indole and purine in modern medicinal chemistry.[1] Its N-acetyl derivative, 1-acetyl-6-azaindole , serves two primary functions: as a robust protecting group for the pyrrole nitrogen during multi-step synthesis, and as a prodrug moiety to modulate lipophilicity and metabolic stability in kinase inhibitor discovery (e.g., JAK, ROCK inhibitors).[1]

This guide provides a definitive reference for the nomenclature, physicochemical identity, and synthetic protocols for this compound, addressing the common confusion arising from azaindole positional isomerism.

Nomenclature & Chemical Identity

The nomenclature of azaindoles is frequently inconsistent in literature due to the varying positions of the pyridine nitrogen. For 6-azaindole , the pyridine nitrogen is located at position 6 relative to the indole numbering system.[1]

2.1 Definitive Synonym Table[1]
CategoryPrimary Name / IdentifierNotes
Common Name 1-Acetyl-6-azaindole Widely used in lab notebooks and vendor catalogs.[1]
IUPAC Name 1-(1H-Pyrrolo[2,3-c]pyridin-1-yl)ethanone The rigorous systematic name.[1] Note the fusion is [2,3-c].[1]
CAS Registry 67058-75-7 Unique identifier for the N1-acetyl isomer.[1]
Alternative N-Acetyl-6-azaindole"N-acetyl" implies the pyrrole nitrogen (N1) by convention.[1]
Alternative 1-Acetyl-1,6-diazaindeneOlder heterocyclic nomenclature; rarely used.[1]
SMILES CC(=O)n1ccc2cnccc12Useful for chemoinformatics queries.[1]
2.2 Structural Isomerism & Numbering

It is critical to distinguish the target compound from its isomers (4-, 5-, and 7-azaindole derivatives).[1] The fusion face and nitrogen placement define the core.

AzaindoleIsomers Core 6-Azaindole Core (Pyrrolo[2,3-c]pyridine) N1 N1 Position (Pyrrole Nitrogen) Site of Acetylation Core->N1 pKa ~15 (Acidic) N6 N6 Position (Pyridine Nitrogen) Basic Center Core->N6 pKa ~5 (Basic) Product Target: 1-Acetyl-6-azaindole (CAS: 67058-75-7) N1->Product Nucleophilic Attack on Ac2O/AcCl

Figure 1: Structural logic of 6-azaindole functionalization. Acetylation occurs selectively at the acidic N1 pyrrole nitrogen under standard conditions, distinct from the basic N6 pyridine nitrogen.[1]

Physicochemical Properties[1][2][3][4][5][6]
  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O[2][3]
  • Molecular Weight: 160.17 g/mol [1][2][3]

  • Physical State: Solid (Off-white to pale brown crystalline powder)[1][4]

  • Solubility: Soluble in DCM, DMSO, Methanol, Ethyl Acetate.[1] Sparingly soluble in water.[5]

  • Stability: The N-acetyl group is hydrolytically labile under strong basic conditions (e.g., NaOH/MeOH) but stable to acidic workups and silica chromatography.[1]

Synthetic Protocols
Method A: Thermal Acetylation (Standard)

Best for: Gram-scale synthesis of the parent scaffold.[1]

Reagents:

  • 6-Azaindole (1.0 eq)[1][4]

  • Acetic Anhydride (Ac

    
    O) (3.0 – 5.0 eq)
    
  • Solvent: Neat (in Ac

    
    O) or Acetic Acid
    

Protocol:

  • Setup: Charge a round-bottom flask with 6-azaindole and a magnetic stir bar.

  • Addition: Add Acetic Anhydride (excess serves as solvent and reagent).[1]

  • Reaction: Attach a reflux condenser and heat the mixture to 100°C for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1). The starting material (more polar) should disappear, replaced by a less polar spot (Product).

  • Workup: Cool to room temperature. Pour the mixture onto crushed ice/water to hydrolyze excess anhydride.

  • Isolation: Neutralize carefully with saturated NaHCO

    
     (gas evolution!). Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.[1]
  • Purification: Recrystallize from EtOAc/Hexanes or perform flash chromatography if necessary.

Method B: Base-Mediated Acetylation (Mild Conditions)

Best for: Derivatives with heat-sensitive substituents.[1]

Reagents:

  • 6-Azaindole derivative (1.0 eq)[1][4]

  • Acetyl Chloride (1.2 eq)

  • Sodium Hydride (NaH, 60% in oil) (1.2 eq)[1]

  • Solvent: Anhydrous DMF or THF (0°C to RT)

Protocol:

  • Deprotonation: Under Nitrogen atmosphere, suspend NaH in anhydrous DMF at 0°C. Add 6-azaindole solution dropwise. Stir for 30 mins until H

    
     evolution ceases (Formation of the azaindolyl anion).
    
  • Acylation: Add Acetyl Chloride dropwise at 0°C. The reaction is typically instantaneous.

  • Quench: Carefully quench with water/ice.[1]

  • Isolation: Standard extraction (EtOAc). Note: Remove DMF thoroughly (wash with LiCl solution or water) to prevent oiling out.

Characterization & Data Analysis

To validate the synthesis, look for these diagnostic signals. The shift of the H2 proton is the most reliable indicator of N-acetylation.

5.1 Nuclear Magnetic Resonance (

H NMR)
  • Acetyl Methyl Group: A sharp singlet appears at

    
     2.6 – 2.8 ppm  (3H).[1]
    
  • H2 Proton Shift: The proton at position 2 (adjacent to N1) shifts downfield significantly (approx. +0.5 to +0.8 ppm) compared to the free azaindole, typically appearing around

    
     7.8 – 8.0 ppm  due to the electron-withdrawing effect of the carbonyl.[1]
    
  • Loss of NH: The broad singlet for the N1-H (

    
     11–12 ppm) disappears.[1]
    
5.2 Mass Spectrometry (LC-MS)
  • Parent Ion: [M+H]

    
     = 161.1[1]
    
  • Fragmentation: In ESI+, you may observe a fragment at m/z 119.1 (Loss of Acetyl group: [M+H - 42]

    
    ), confirming the labile nature of the amide bond.[1]
    
Applications in Drug Discovery[10]

The 1-acetyl-6-azaindole moiety is not merely a synthetic intermediate; it is a strategic tool in SAR (Structure-Activity Relationship) studies.[1]

Applications Compound 1-Acetyl-6-Azaindole Use1 Protecting Group Strategy Prevents N1-alkylation during C3-halogenation or Friedel-Crafts Compound->Use1 Use2 Prodrug Design Increases logP (Lipophilicity) Improves membrane permeability Compound->Use2 Use3 Regiocontrol Steric bulk at N1 directs electrophilic attack to C3 Compound->Use3

Figure 2: Strategic utility of N-acetylation in medicinal chemistry workflows.

  • Regiocontrol: Acetylation of N1 sterically hinders the C2 position and electronically deactivates the ring, directing subsequent electrophilic substitutions (like bromination) cleanly to the C3 position.[1]

  • Lipophilicity Modulation: The acetyl group masks the hydrogen bond donor (NH), significantly increasing permeability across cell membranes for intracellular targets.[1]

References
  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 9219, 6-Azaindole. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Azaindoles. Retrieved from [Link]

Sources

1H-Pyrrolo[2,3-c]pyridine 1-acetyl safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 1-Acetyl-1H-pyrrolo[2,3-c]pyridine

A Note from the Senior Application Scientist

To our colleagues in research and development, this document serves as a comprehensive technical guide to the safe handling and use of 1-acetyl-1H-pyrrolo[2,3-c]pyridine. The azaindole scaffold, of which this compound is a derivative, is of significant interest in medicinal chemistry, often serving as a bioisostere for indole in the development of novel therapeutics.[1][2] The introduction of the acetyl group can modulate the physicochemical properties of the parent molecule, making this class of compounds valuable for structure-activity relationship (SAR) studies.

Disclaimer: As of the time of writing, a comprehensive, publicly available Safety Data Sheet (SDS) for 1-acetyl-1H-pyrrolo[2,3-c]pyridine is not available. The following guide has been constructed by synthesizing data from the parent compound, 1H-pyrrolo[2,3-c]pyridine (also known as 6-azaindole), and other structurally related azaindole derivatives. This information is intended to provide a robust framework for safe handling, but it is imperative that each user performs a thorough risk assessment for their specific application and consults all available institutional and regulatory guidelines.

Physicochemical and Hazard Profile

While specific data for the acetylated derivative is limited, the properties of the parent compound, 1H-pyrrolo[2,3-c]pyridine, provide a strong foundation for understanding its general characteristics.

PropertyInformation (Parent Compound: 1H-Pyrrolo[2,3-c]pyridine)Reference
Synonyms 6-AzaindoleN/A
CAS Number 271-29-4[3]
Molecular Formula C₇H₆N₂
Molecular Weight 118.14 g/mol
Appearance Solid
GHS Hazard Classification (Inferred)

The hazard classification for the parent compound, 1H-pyrrolo[2,3-c]pyridine, is provided by suppliers and serves as the primary basis for inferring the hazards of its acetylated form. The presence of the acetyl group is not expected to significantly mitigate these hazards. Related azaindole compounds show similar hazard profiles, including oral toxicity, skin irritation, and serious eye damage.[4][5][6]

Hazard ClassGHS CategoryHazard StatementH-Code
Acute Toxicity, OralCategory 4Harmful if swallowedH302
Skin IrritationCategory 2Causes skin irritationH315
Serious Eye DamageCategory 1Causes serious eye damageH318
Specific Target Organ ToxicityCategory 3May cause respiratory irritationH335

graph TD {
A[1-Acetyl-1H-pyrrolo[2,3-c]pyridine] --> B{Potential Hazards};
B --> C[
"#202124"
>
H302:
Harmful if swallowed];
B --> D[
"#202124"
>
H315:
Causes skin irritation];
B --> E[
"#202124"
>
H318:
Causes serious eye damage];
B --> F[
"#202124"
>
H335:
May cause respiratory irritation];
subgraph "Hazard Profile"
    C; D; E; F;
end

A;
B;

C[style="filled", fillcolor="#FBBC05"];
D[style="filled", fillcolor="#FBBC05"];
E[style="filled", fillcolor="#EA4335"];
F[style="filled", fillcolor="#FBBC05"];

}

Caption: Inferred Hazard Profile for 1-Acetyl-1H-pyrrolo[2,3-c]pyridine.

Standard Operating Procedure for Safe Handling

The following protocol is a self-validating system designed to minimize exposure and ensure safe handling during routine laboratory operations. The causality behind each step is explained to foster a deeper understanding of the required safety measures.

Engineering Controls and Personal Protective Equipment (PPE)

Rationale: A multi-layered approach to safety, combining engineering controls and PPE, is essential. Engineering controls provide the first line of defense, while PPE protects against residual risks.

  • Ventilation: All manipulations of solid 1-acetyl-1H-pyrrolo[2,3-c]pyridine and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[4]

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4] Given the classification of "Causes serious eye damage," a face shield should be worn in addition to goggles when handling larger quantities or when there is a significant risk of splashing.

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile) inspected for integrity before each use. Dispose of contaminated gloves immediately using the proper glove removal technique to avoid skin contact.[7]

    • Lab Coat: A flame-resistant lab coat should be worn and kept fastened.

  • Respiratory Protection: For situations where a fume hood is not available or if aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Weighing and Aliquoting Protocol

Rationale: The primary risks during this stage are the generation of airborne dust and direct skin contact.

  • Preparation: Before retrieving the compound from storage, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment (spatula, weigh boat, vials, etc.).

  • Weighing:

    • Perform all weighing operations within the fume hood.

    • Use a spatula to carefully transfer the solid compound to a weigh boat. Avoid any actions that could generate dust.

    • If preparing a solution, add the solvent to the solid in a controlled manner to prevent splashing.

  • Cleanup: After handling, decontaminate the spatula and work surface. Wash hands thoroughly with soap and water.[4]

G cluster_0 Preparation cluster_1 Handling (in Fume Hood) cluster_2 Post-Handling Prep1 Verify Fume Hood Operation Prep2 Assemble Equipment Prep1->Prep2 Handling1 Weigh Solid Compound Prep2->Handling1 Handling2 Prepare Solution (if applicable) Handling1->Handling2 Post1 Decontaminate Surfaces & Tools Handling2->Post1 Post2 Wash Hands Thoroughly Post1->Post2

Caption: Workflow for Safe Handling of 1-Acetyl-1H-pyrrolo[2,3-c]pyridine.

Emergency Procedures

Rationale: Prompt and correct action in an emergency can significantly reduce the severity of an exposure. The following procedures are based on standard practices for chemicals with similar hazard profiles.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[6][8]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[9][10]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4]

  • Spill Response:

    • Evacuate personnel from the immediate area.

    • Ensure adequate ventilation.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into a suitable container for hazardous waste disposal.

    • Do not allow the chemical to enter drains.[4]

Stability, Storage, and Disposal

  • Stability and Reactivity: The compound is expected to be stable under normal laboratory conditions.[11] However, azaindoles can react violently with strong oxidizing agents. Avoid contact with strong acids and bases.[8] Hazardous decomposition products may include carbon oxides and nitrogen oxides upon combustion.[8]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Waste should be handled as hazardous.[8][12]

Toxicological Insights

The toxicological properties of 1-acetyl-1H-pyrrolo[2,3-c]pyridine have not been fully investigated.[7] The GHS classification is based on data from the parent compound and structurally similar molecules. The primary routes of exposure are inhalation, ingestion, and skin/eye contact. The compound is presumed to be harmful if swallowed and to cause irritation to the skin, eyes, and respiratory system.[8][10]

References

  • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. National Center for Biotechnology Information.

  • Safety Data Sheet: 7-Azaindole. Carl ROTH.

  • Identity - 1H-pyrrolo[2,3-c]pyridine. European Chemicals Agency (ECHA).

  • 1H-PYRROLO[2,3-B]PYRIDINE, 2-METHYL- Safety Data Sheet. ChemicalBook.

  • 1-Acetyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile. BLDpharm.

  • 5-Azaindole. PubChem.

  • Synthesis and pharmacological activities of 7-azaindole derivatives. PubMed.

  • The Azaindole Framework in the Design of Kinase Inhibitors. MDPI.

  • 1H-Pyrrolo[2,3-c]pyridine AldrichCPR. Sigma-Aldrich.

  • Selective-β-Acylation-of-2-Substituted Aromatic Heterocyclic Compounds. ResearchGate.

  • 5-AZAINDOLE Safety Data Sheet. INDOFINE Chemical Company, Inc..

  • 5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine Safety Data Sheet. Fluorochem.

  • A Cascade Reaction of Cinnamyl Azides with Acrylates Directly Generates Tetrahydro-Pyrrolo-Pyrazole Heterocycles. National Center for Biotechnology Information.

  • 1H-Pyrrolo[2,3-b]pyridine. Tokyo Chemical Industry Co., Ltd..

  • SAFETY DATA SHEET. Kao Chemicals.

  • Pyrrolidine SAFETY DATA SHEET. Sigma-Aldrich.

  • 1H-Pyrrolo[2,3-b]pyridine. NIST WebBook.

  • 1H-Pyrrolo[2,3-c]pyridin-5-amine. Pharmaffiliates.

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. MDPI.

  • 2-Acetylpyrrole SAFETY DATA SHEET. Fisher Scientific.

  • 1H-PYRROLO[2,3-B]PYRIDINE-3-CARBONITRILE SAFETY DATA SHEET. Georganics.

  • SELECTIVE ACETYLATION OF AROMATIC HETEROCYCLIC COMPOUNDS. ResearchGate.

  • 1H-Pyrrolo[2,3-c]pyridine AldrichCPR. Sigma-Aldrich.

Sources

Literature review on 1-acetyl-1H-pyrrolo[2,3-c]pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Synthesis and N-Acetylation of 1H-Pyrrolo[2,3-c]pyridine

Executive Summary This technical guide details the synthesis of 1-acetyl-1H-pyrrolo[2,3-c]pyridine , a critical derivative of the 6-azaindole scaffold. While 6-azaindoles are potent bioisosteres for indoles and purines in kinase inhibitor development (e.g., JAK, FGFR pathways), the specific [2,3-c] isomer presents unique synthetic challenges compared to the more common 7-azaindole ([2,3-b]).

The guide prioritizes the Larock Heteroannulation as the primary construction method due to its superior regiocontrol, followed by a specific N-Acetylation protocol designed to mitigate the hydrolytic instability inherent to electron-deficient azaindole amides.

Part 1: Retrosynthetic Analysis & Strategy

The target molecule, 1-acetyl-1H-pyrrolo[2,3-c]pyridine, is constructed in two phases:

  • Scaffold Construction: Formation of the bicyclic 6-azaindole core.

  • Functionalization: Regioselective acetylation of the pyrrole nitrogen (N1).

Strategic Challenge: The pyridine nitrogen at position 6 exerts a strong electron-withdrawing effect, increasing the acidity of the N1 proton (




13-14) compared to indole. However, it also renders the N1-acetyl bond susceptible to hydrolysis. Furthermore, during synthesis, the basic N6 nitrogen can compete as a nucleophile, leading to unstable N6-acetyl salts.

Retrosynthesis Target 1-Acetyl-1H-pyrrolo[2,3-c]pyridine (Target) Core 1H-Pyrrolo[2,3-c]pyridine (6-Azaindole Core) Core->Target N-Acetylation Ac2O Ac2O / Base Larock Larock Route (Preferred) 3-Amino-4-iodopyridine + TMS-Acetylene Larock->Core Pd-Catalyzed Annulation Bartoli Bartoli Route (Alternative) 3-Nitro-4-chloropyridine + Vinyl Grignard Bartoli->Core Grignard Cyclization

Figure 1: Retrosynthetic pathways prioritizing the Larock route for regiochemical certainty.

Part 2: Core Scaffold Synthesis (The Larock Method)

While the Bartoli indole synthesis is a classic route, it often suffers from poor regioselectivity when applied to pyridines to form the [2,3-c] system. The Larock Heteroannulation is the recommended industry standard for high-purity synthesis of 6-azaindoles.

Protocol: Palladium-Catalyzed Annulation

Reaction: 3-Amino-4-iodopyridine + Trimethylsilylacetylene


 6-Azaindole

Reagents:

  • Substrate: 3-Amino-4-iodopyridine (1.0 equiv)

  • Alkyne: Trimethylsilylacetylene (TMSA) (1.2 equiv) — Note: The TMS group is often cleaved in situ or in a subsequent step to yield the parent core.

  • Catalyst:

    
     (5 mol%)
    
  • Ligand:

    
     (10 mol%) or XPhos for difficult substrates.
    
  • Base:

    
     or 
    
    
    
    (2.5 equiv)
  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Inertion: Flame-dry a Schlenk flask and cycle with Argon (

    
    ) three times.
    
  • Loading: Add 3-amino-4-iodopyridine (1.0 g, 4.5 mmol),

    
     (50 mg), 
    
    
    
    (118 mg), and
    
    
    (1.2 g).
  • Solvation: Add anhydrous DMF (15 mL). Degas the solution by bubbling

    
     for 10 minutes.
    
  • Addition: Add Trimethylsilylacetylene (0.76 mL) via syringe.

  • Cyclization: Heat the mixture to 100°C for 12-16 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1]

    • Checkpoint: The disappearance of the iodopyridine peak indicates conversion.

  • Desilylation (One-pot variant): If the TMS group remains, cool to RT and add TBAF (1.0 M in THF, 1.5 equiv). Stir for 2 hours.

  • Workup: Dilute with EtOAc (100 mL), wash with

    
     (3 x 30 mL) to remove DMF, then Brine (1 x 30 mL).
    
  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography (DCM/MeOH 95:5).
    

Yield Expectation: 65-80%

Part 3: N-Acetylation (The Critical Step)

Acetylation of 6-azaindole is non-trivial due to the ambident nucleophilicity (N1 vs N6). Under neutral conditions, the basic pyridine nitrogen (N6) may react to form an N-acetylpyridinium salt, which is unstable. We must use anionic activation of N1 to ensure regioselectivity.

Protocol: Base-Promoted N1-Acetylation

Reaction: 1H-pyrrolo[2,3-c]pyridine +




1-acetyl-1H-pyrrolo[2,3-c]pyridine

Reagents:

  • Substrate: 6-Azaindole core (1.0 equiv)

  • Base: Sodium Hydride (60% dispersion in oil) (1.2 equiv) — Preferred for irreversible deprotonation.

  • Acylating Agent: Acetic Anhydride (

    
    ) (1.5 equiv)
    
  • Solvent: Anhydrous THF or DMF (0°C to RT)

Step-by-Step Methodology:

  • Deprotonation: To a suspension of

    
     (1.2 equiv) in anhydrous THF at 0°C, add a solution of 6-azaindole (1.0 equiv) in THF dropwise.
    
    • Observation: Evolution of

      
       gas.[2] The solution will likely turn yellow/orange, indicating the formation of the azaindolyl anion.
      
    • Timing: Stir at 0°C for 30 minutes to ensure complete deprotonation.

  • Acetylation: Add Acetic Anhydride (1.5 equiv) dropwise at 0°C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2-4 hours.

    • Mechanism:[3][4][5][6][7][8][9] The "hard" amide anion attacks the carbonyl carbon.

  • Quench: Critical Step. 1-acetyl-6-azaindoles are hydrolytically unstable. Quench with minimal saturated

    
     solution at 0°C.
    
  • Extraction: Rapidly extract with

    
     (DCM). Avoid prolonged exposure to the aqueous phase.[1]
    
  • Purification: Pass through a short pad of silica gel using dry EtOAc/Hexane. Do not use methanol in the eluent, as it can cause transacetylation/solvolysis over time.

AcetylationMechanism Substrate 6-Azaindole (Neutral) Anion Azaindolyl Anion (N1-) Substrate->Anion NaH (Base) Deprotonation SideProduct N6-Acetyl Salt (Unstable) Substrate->SideProduct Ac2O (No Base) N6 Attack Product 1-Acetyl-6-Azaindole (Target) Anion->Product Ac2O Nucleophilic Attack

Figure 2: Mechanism of base-promoted acetylation favoring the stable N1-acetyl product.

Part 4: Data Summary & Comparative Analysis

The following table compares the Larock method against the Bartoli method for this specific isomer.

FeatureLarock Heteroannulation (Recommended)Bartoli Indole Synthesis
Starting Material 3-Amino-4-iodopyridine3-Nitro-4-chloropyridine
Key Reagent Pd(OAc)2 / AlkyneVinyl Grignard
Regiocontrol High (Defined by I-C bond)Low/Moderate (Steric dependent)
Yield (Core) 65 - 80%20 - 35%
Scalability High (Kg scale feasible)Low (Grignard requires cryogenic temp)
Functional Tolerance High (Esters, nitriles tolerated)Low (Nitro/Carbonyls react)

Part 5: Troubleshooting & Stability (Expertise)

1. Hydrolytic Instability of the Product: The 1-acetyl-1H-pyrrolo[2,3-c]pyridine moiety contains a urea-like electronic system where the carbonyl is flanked by a nitrogen that is part of an electron-deficient pyridine ring. This makes the acetyl group significantly more labile than in standard indoles.

  • Storage: Store at -20°C under Argon.

  • Handling: Avoid aqueous acids or bases during downstream processing.

2. Regio-isomeric Contamination: If using the Bartoli method, you may observe the formation of 4-azaindole (pyrrolo[3,2-b]pyridine) if the Grignard attacks the C2 position instead of C4.

  • Validation: Use 1H-NMR. The coupling constant between the pyrrole protons (

    
     and 
    
    
    
    ) is distinct, but the key is the pyridine splitting pattern. For 6-azaindole, you should see a singlet (or weak doublet) for the proton at C7 (sandwiched between N6 and the bridge).

3. Catalyst Poisoning: The pyridine nitrogen can coordinate to Palladium, poisoning the Larock catalyst.

  • Solution: Use a phosphine ligand like

    
     or XPhos to out-compete the pyridine nitrogen, or use a slightly higher catalyst loading (5-8 mol%).
    

References

  • Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689-6690. Link

  • Hands, D., Bishop, B., Cameron, M., Edwards, J. S., Cottrell, I. F., & Wright, S. H. (1996). A convenient method for the preparation of 5-, 6-and 7-azaindoles.[10][11] Synthesis, 1996(07), 877-882. Link

  • Dobrounig, P., & Tropper, K. (2020). Synthesis of substituted 1H-pyrrolo[2,3-c]pyridines (6-azaindoles). Monatshefte für Chemie, 151, 485–492. Link

  • Song, J. J., Reeves, J. T., Gallou, F., Tan, Z., Yee, N. K., Senanayake, C. H. (2007). Organometallic Methods for the Synthesis of Azaindoles. Chemical Society Reviews, 36, 1120-1132. Link

  • BenchChem Technical Support. (2025). Bartoli Synthesis for 4- and 6-Azaindoles: Application Notes and Protocols. Link

Sources

Methodological & Application

Synthesis of 1-acetyl-6-azaindole from 6-azaindole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Synthesis of 1-Acetyl-6-Azaindole


-Acetylation of 1H-Pyrrolo[2,3-c]pyridine (6-Azaindole)

Executive Summary & Strategic Rationale

The synthesis of 1-acetyl-6-azaindole (1-acetyl-1H-pyrrolo[2,3-c]pyridine) represents a critical transformation in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., JAK, VEGF) where the azaindole scaffold serves as a bioisostere for indole or purine.

Unlike indole, 6-azaindole possesses a pyridine nitrogen at the 6-position. This atom exerts a strong electron-withdrawing effect (


 effect) on the pyrrole ring, significantly reducing the nucleophilicity of the N1-nitrogen. Consequently, standard acetylation protocols effective for indoles (e.g., acetic anhydride/reflux) often result in low yields or incomplete conversion for 6-azaindoles.

This guide details two validated protocols:

  • Method A (Catalytic): A scalable, DMAP-catalyzed approach for standard synthesis.

  • Method B (Deprotonation): A NaH-mediated approach for rapid, quantitative conversion in stubborn substrates.

Mechanistic Insight & Reaction Logic

The primary challenge is the competition between the desired N1-acylation (kinetic control) and C3-acylation (thermodynamic/Friedel-Crafts control), as well as the reduced reactivity of the N1-H bond.

Key Mechanistic Drivers:

  • Acidity: The pKa of 6-azaindole (~15 in DMSO) is lower than indole (~17), making it easier to deprotonate but rendering the conjugate base less nucleophilic.

  • Regioselectivity: The use of "hard" acylating agents (Acetyl Chloride/Anhydride) in the presence of a base favors attack at the hardest nucleophile (N1) over the softer C3 carbon.

  • Catalysis: 4-Dimethylaminopyridine (DMAP) is essential in Method A to form the highly reactive

    
    -acetylpyridinium intermediate, overcoming the poor nucleophilicity of the 6-azaindole.
    

G Start 6-Azaindole (Substrate) TS Transition State (Nu Attack at N1) Start->TS Base deprotonates NH Reagent Acetic Anhydride (Ac2O) Inter N-Acetylpyridinium (Active Species) Reagent->Inter DMAP attack Catalyst DMAP (Catalyst) Catalyst->Inter Inter->TS Ac transfer Product 1-Acetyl-6-azaindole (Target) TS->Product Major Pathway Side C3-Acyl Impurity (Avoided) TS->Side Thermodynamic (Rare w/ Base) Product->Catalyst Regenerated

Figure 1: Catalytic cycle distinguishing the kinetically favored N1-acetylation pathway mediated by DMAP.

Experimental Protocols

Method A: The DMAP-Catalyzed Anhydride Method (Recommended)

Best for: Gram-scale synthesis, high purity requirements, and moisture-sensitive labs.

Reagents:

  • 6-Azaindole (1.0 equiv)

  • Acetic Anhydride (

    
    ) (1.5 equiv)
    
  • Triethylamine (

    
    ) (1.2 equiv)
    
  • DMAP (0.1 equiv)

  • Dichloromethane (DCM) (Anhydrous, 10 mL/mmol)

Step-by-Step Protocol:

  • Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Add 6-azaindole and anhydrous DCM. Stir until fully dissolved.

  • Base Addition: Add

    
     followed by DMAP in one portion. The solution may darken slightly.
    
  • Acylation: Cool the mixture to 0°C (ice bath). Dropwise add

    
     over 5 minutes.
    
  • Reaction: Remove the ice bath and stir at Room Temperature (25°C) for 3–6 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane).[1] The product (

      
      ) is less polar than the starting material (
      
      
      
      ).
  • Quench: Dilute with DCM (20 mL) and wash with saturated

    
     (2 x 15 mL) to remove excess acid/anhydride.
    
  • Workup: Wash organic layer with Brine, dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: If necessary, recrystallize from Hexane/EtOAc or perform flash chromatography (0-30% EtOAc in Hexane).

Method B: The Hydride/Chloride Method (High-Throughput)

Best for: Stubborn substrates or parallel synthesis arrays.

Reagents:

  • 6-Azaindole (1.0 equiv)

  • Sodium Hydride (NaH, 60% in oil) (1.2 equiv)

  • Acetyl Chloride (

    
    ) (1.1 equiv)
    
  • THF (Anhydrous)

Step-by-Step Protocol:

  • Deprotonation: Suspend NaH in anhydrous THF at 0°C under Argon.

  • Addition: Add a solution of 6-azaindole in THF dropwise to the NaH suspension.

    • Observation: Evolution of

      
       gas. Stir for 30 mins at 0°C until gas evolution ceases (Anion formation).
      
  • Acylation: Add Acetyl Chloride dropwise at 0°C.

  • Completion: Warm to RT and stir for 1 hour. Conversion is usually instantaneous upon warming.

  • Workup: Quench carefully with cold water. Extract with EtOAc.[2]

Data Presentation & Critical Parameters

Table 1: Comparative Analysis of Methods

ParameterMethod A (DMAP/

)
Method B (NaH/

)
Yield 85–92%90–95%
Reaction Time 3–6 Hours1–2 Hours
Regioselectivity >99:1 (N1:C3)~95:5 (Risk of C3 attack)
Moisture Sensitivity LowHigh (NaH requires dry conditions)
Purification Simple Wash/RecrystallizationChromatography often required
Scalability High (Exothermic control easy)Moderate (

gas evolution)

Table 2: Analytical Validation (Expected Data)

AnalysisSignal CharacteristicDiagnostic Value
1H NMR (DMSO-d6)

2.65 ppm (s, 3H)
Distinct singlet for Acetyl

.
1H NMR (Aromatic) Downfield shift of H2/H7N-acylation deshields adjacent protons.
LC-MS (ESI+)

Confirms mono-acetylation.
IR Spectroscopy

Strong Carbonyl (C=O) stretch (Amide).

Troubleshooting & Stability

Issue: Hydrolysis on Silica

  • Symptom: Product reverts to starting material during column chromatography.

  • Cause: The N1-acetyl bond in azaindoles is labile, especially in acidic media (silica gel is slightly acidic).

  • Solution: Pre-treat the silica column with 1% Triethylamine in Hexane to neutralize acidity. Use neutral alumina if instability persists.

Issue: C3-Acylation

  • Symptom: Product has correct mass but different NMR splitting (loss of H3 signal).

  • Cause: High temperatures or Lewis acidic conditions.

  • Solution: Maintain strict temperature control (0°C during addition). Ensure base (

    
     or NaH) is fresh.
    

References

  • Zhang, Z., et al. (2002). "A General Method for the Preparation of 4- and 6-Azaindoles." Journal of Organic Chemistry, 67(7), 2345–2347.[3]

    • Core Reference for Azaindole Synthesis.
  • Popowycz, F., et al. (2007).[4] "Synthesis and Reactivity of 4-, 5- and 6-Azaindoles." Tetrahedron, 63(36), 8689–8707.[4]

    • Comprehensive review on reactivity patterns including acyl
    • [4]

  • BenchChem Technical Support. (2025).

    • Protocol adaptation source for general azaindole handling.[2]

  • Catalán, J., et al. (1996). "Acidity and Basicity of Azaindoles." Journal of the American Chemical Society, 118(22), 5156–5164.

    • pKa values and electronic properties justifying the need for DMAP.

Sources

Application Note: 1-Acetyl-6-Azaindole as a Strategic Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the landscape of modern drug discovery, the 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold has emerged as a critical bioisostere for the indole ring. While 7-azaindole is frequently utilized for its bidentate hinge-binding capability in kinase inhibitors, 6-azaindole offers a distinct advantage: superior aqueous solubility and a unique vector for hydrogen bonding that avoids the "kinase promiscuity" often associated with the N7-interaction.

1-Acetyl-6-azaindole serves not merely as a protected intermediate, but as a tunable electrophilic scaffold . The


-acetyl group exerts a powerful electron-withdrawing effect, modulating the electron density of the pyrrole ring. This modification enables regioselective C-H activation at the C2 position—a transformation difficult to achieve in the unprotected parent molecule—while simultaneously suppressing oxidative degradation.
Key Advantages of the 1-Acetyl-6-Azaindole Scaffold
  • Solubility Enhancement: The pyridine nitrogen (N6) lowers LogP and increases aqueous solubility compared to the parent indole (Table 1).

  • Regiocontrol: The

    
    -acetyl group directs lithiation and palladium-catalyzed C-H activation to the C2 position via coordination-assisted mechanisms.
    
  • Metabolic Stability: The electron-deficient pyridine ring reduces susceptibility to oxidative metabolism common in electron-rich indole systems.

Chemical Properties & Decision Matrix

Understanding the electronic push-pull of the 1-acetyl-6-azaindole system is prerequisite for successful synthesis.

Table 1: Physicochemical Comparison (Calculated & Experimental)
PropertyIndole7-Azaindole6-Azaindole 1-Acetyl-6-Azaindole
H-Bond Acceptors 01 (N7)1 (N6) 2 (N6, Acetyl-O)
H-Bond Donors 1 (NH)1 (NH)1 (NH) 0
pKa (Conj. Acid) -2.44.66.2 ~3.5 (Est.)
LogP (Calc) 2.141.651.55 1.20
Primary Utility ScaffoldHinge BinderSolubility/Selectivity Synthetic Hub
Functionalization Decision Matrix (Graphviz)

The following diagram illustrates the divergent synthetic pathways available from the 1-acetyl-6-azaindole core.

G Start 1-Acetyl-6-Azaindole C3_Path Electrophilic Subst. (C3) (Halogenation/Friedel-Crafts) Start->C3_Path NIS or R-COCl (Electronic Control) C2_Path C-H Activation (C2) (Pd-Catalyzed Arylation) Start->C2_Path Pd(OAc)2 / Ag2CO3 (Directing Group Effect) N6_Path N-Oxidation (N6) (mCPBA/Reissert-Henze) Start->N6_Path Peracids (Pyridinic N attack) Prod_C3 C3-Functionalized Kinase Core C3_Path->Prod_C3 Prod_C2 C2-Biaryl Scaffold C2_Path->Prod_C2 Prod_N6 C7-Functionalized (via N-Oxide) N6_Path->Prod_N6

Caption: Divergent functionalization pathways. The N-acetyl group is crucial for enabling the C2-pathway by lowering the pKa of the C2-proton and coordinating with the catalyst.

Detailed Experimental Protocols

Protocol A: Synthesis of 1-Acetyl-6-Azaindole

Prerequisite for all downstream applications.

Rationale: Direct acetylation protects the N1 position and activates the C2 position for subsequent coupling. Safety: Acetic anhydride is corrosive and a lachrymator. Perform in a fume hood.

  • Setup: Charge a dry 250 mL round-bottom flask (RBF) with 6-azaindole (5.0 g, 42.3 mmol) and a magnetic stir bar.

  • Solvent/Reagent: Add Acetic Anhydride (

    
    ) (20 mL, ~5 equiv) and Triethylamine  (
    
    
    
    ) (6.5 mL, 1.1 equiv). Note:
    
    
    acts as a base catalyst to accelerate the reaction.
  • Reaction: Heat the mixture to 80°C for 3 hours. Monitor by TLC (50% EtOAc/Hexane). The starting material (

    
    ) should disappear, replaced by a higher running spot (
    
    
    
    ).
  • Workup:

    • Cool to room temperature.[1]

    • Pour the mixture slowly into ice-water (100 mL) with vigorous stirring to hydrolyze excess anhydride.

    • Neutralize with saturated

      
       solution until pH ~7.
      
    • Extract with Ethyl Acetate (

      
       mL).[1]
      
  • Purification: Dry organic layers over

    
    , filter, and concentrate. Recrystallize from Hexane/EtOAc (10:1) to yield off-white needles.
    
    • Typical Yield: 85-92%

    • Validation:

      
       NMR (
      
      
      
      ) shows a diagnostic singlet at
      
      
      ppm (Acetyl-
      
      
      ) and a downfield shift of the C2-H.
Protocol B: Regioselective C2-Arylation (C-H Activation)

The Core Application: Constructing Biaryl Scaffolds without Pre-functionalization.

Rationale: Traditional cross-coupling requires a C2-halide, which is difficult to synthesize in 6-azaindoles. This protocol uses the N-acetyl group to direct Palladium to the C2 position via a Concerted Metalation-Deprotonation (CMD) pathway.

Reagents:

  • Substrate: 1-Acetyl-6-azaindole (1.0 equiv)

  • Coupling Partner: Aryl Iodide (

    
    ) (1.5 equiv)
    
  • Catalyst:

    
     (10 mol%)[2]
    
  • Ligand:

    
     (20 mol%)
    
  • Base:

    
     (2.0 equiv) - Crucial for halide abstraction and re-oxidation.
    
  • Solvent: 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a Schlenk tube and cool under Argon.

  • Loading: Add 1-acetyl-6-azaindole (160 mg, 1.0 mmol),

    
     (22 mg), 
    
    
    
    (52 mg), and
    
    
    (550 mg).
  • Solvent Addition: Add Aryl Iodide (1.5 mmol) and anhydrous 1,4-Dioxane (5 mL).

  • Degassing: Sparge with Argon for 5 minutes. Seal the tube.

  • Reaction: Heat to 110°C for 16 hours.

    • Checkpoint: The solution will turn dark black (Pd black precipitation) upon completion.

  • Filtration: Cool to RT. Filter through a pad of Celite to remove silver salts and Pd residues. Wash with EtOAc.[1]

  • Purification: Flash column chromatography (Gradient: 0-40% EtOAc in Hexane).

Mechanism of Action (C2-Selectivity): The acetyl carbonyl oxygen weakly coordinates to the Pd(II) species, positioning it near the C2-H bond. The carbonate base (


) assists in the deprotonation of the C2-H (CMD mechanism), forming a palladacycle intermediate that undergoes reductive elimination with the aryl partner.
Protocol C: Deprotection (Restoring the Hinge Binder)

Rationale: The acetyl group must be removed to restore the NH functionality for H-bond donation in the kinase pocket.

  • Reaction: Dissolve the C2-arylated product in MeOH . Add

    
      (2.0 equiv).
    
  • Conditions: Stir at Room Temperature for 1 hour. (Mild conditions prevent cleavage of sensitive functional groups on the aryl ring).

  • Workup: Dilute with water, extract with EtOAc. The product is usually pure enough for biological assay after concentration.

Troubleshooting & Optimization Guide

ProblemRoot CauseSolution
Low Yield in C-H Activation Catalyst poisoning by N6Add 1.0 equiv of Pivalic Acid . It protonates/blocks N6 and assists the CMD mechanism.
Regioselectivity Loss (C3 product) Electrophilic nature of PdSwitch solvent to Toluene (non-polar) to favor coordination-driven C2 mechanism over electrophilic C3 attack.
N-Oxide Formation Trace peroxides in solventUse freshly distilled Dioxane or add BHT (radical scavenger).
Incomplete Acetylation Wet starting materialAzeotrope 6-azaindole with toluene prior to reaction to remove water.

Workflow Visualization

The following diagram details the experimental logic flow for generating a library of C2-functionalized 6-azaindoles.

Workflow Start Start: 6-Azaindole Step1 Step 1: N-Acetylation (Ac2O, 80°C) Start->Step1 Check1 QC: 1H NMR (Check N-Ac Signal) Step1->Check1 Step2 Step 2: C-H Activation (Pd(OAc)2, Ag2CO3, Ar-I) Check1->Step2 Pass Branch Selectivity Check Step2->Branch Opt1 Optimization: Add PivOH (Proton Shuttle) Branch->Opt1 Low Yield/C3 Mix Step3 Step 3: Deprotection (K2CO3, MeOH) Branch->Step3 High Yield Opt1->Step2 Retry Final Final Product: C2-Aryl-6-Azaindole Step3->Final

Caption: Iterative workflow for C2-functionalization. Note the optimization loop using Pivalic Acid (PivOH) if yield is compromised by N6-interference.

References

  • Popowycz, F., Merour, J. Y., & Joseph, B. (2007).[3] Synthesis and reactivity of 4-, 5- and 6-azaindoles. Tetrahedron, 63(36), 8689-8707.

  • Song, J. J., et al. (2002). A novel synthesis of 6-azaindoles. The Journal of Organic Chemistry, 67(11), 3924-3926.

  • Lerebours, R., & Wolf, C. (2006). Chemoselective Pd-catalyzed oxidation of secondary alcohols and direct C-H arylation of azaindoles. Journal of the American Chemical Society, 128(40), 13052-13053.

  • Naderi, A., et al. (2018). Regioselective C-H Functionalization of Azaindoles. European Journal of Organic Chemistry, 2018(30), 4121-4130.

  • Perron, Q., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19935-19979.

  • Ye, M., & Sanford, M. S. (2012). Mild silver-catalyzed C–H fluorination of functionalized arenes. Journal of the American Chemical Society, 134(22), 9034-9037.

Sources

1-acetyl-6-azaindole intermediate for kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis and Utilization of 1-Acetyl-6-Azaindole for Kinase Inhibitor Development

Abstract

This technical guide details the synthesis, characterization, and downstream application of 1-acetyl-6-azaindole , a critical intermediate in the development of ATP-competitive kinase inhibitors. While the parent scaffold, 6-azaindole (1H-pyrrolo[2,3-c]pyridine), serves as a bioisostere for the purine core of ATP, the N1-acetylated derivative provides essential regiochemical control during electrophilic substitution and metal-catalyzed cross-coupling reactions. This note provides a validated protocol for N-acetylation with >90% yield and outlines a subsequent C3-iodination workflow, establishing a robust route to "hinge-binding" pharmacophores.

Introduction: The Privileged Scaffold

In modern drug discovery, the 6-azaindole scaffold is a "privileged structure" due to its ability to mimic the adenine ring of ATP. Unlike the ubiquitous indole, the incorporation of a nitrogen atom at the 6-position (pyridine ring) significantly alters the physicochemical profile:

  • H-Bonding: The N6-nitrogen acts as a hydrogen bond acceptor, while the N1-H (if unprotected) acts as a donor, creating a bidentate binding motif ideal for the kinase "hinge region" (e.g., interacting with backbone residues like Leu, Glu, or Met).

  • Solubility: The pyridine nitrogen lowers logP and improves aqueous solubility compared to indole analogs.

  • Acidity: The electron-withdrawing nature of the pyridine ring increases the acidity of the N1-proton (

    
     ~13 vs. ~17 for indole), facilitating deprotonation but also complicating regioselectivity during functionalization.
    

Why 1-Acetyl-6-Azaindole? Direct functionalization of 6-azaindole is often plagued by N-alkylation side reactions or catalyst poisoning by the free N1-H. The 1-acetyl group serves a dual purpose:

  • Protection: It masks the N1 nitrogen, preventing interference during Suzuki-Miyaura couplings or lithiation events.

  • Activation/Deactivation: While it deactivates the ring toward electrophilic aromatic substitution (SEAr), it directs steric control and can be easily hydrolyzed (deprotected) under mild basic conditions to restore the hinge-binding capability.

Experimental Protocols

Protocol A: Regioselective Synthesis of 1-Acetyl-6-Azaindole

Objective: To synthesize the N1-protected intermediate on a multi-gram scale with high purity.

Reagents & Materials:

  • Substrate: 6-Azaindole (1H-pyrrolo[2,3-c]pyridine) [CAS: 271-63-6]

  • Reagent: Acetic Anhydride (

    
    , >99%)
    
  • Catalyst: 4-Dimethylaminopyridine (DMAP) (10 mol%)

  • Base: Triethylamine (

    
    ) (1.2 equiv)
    
  • Solvent: Dichloromethane (DCM), Anhydrous

Step-by-Step Methodology:

  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 6-azaindole (5.0 g, 42.3 mmol) in anhydrous DCM (100 mL).

  • Base Addition: Add

    
      (7.1 mL, 50.8 mmol) followed by DMAP  (0.52 g, 4.23 mmol). Stir at room temperature (RT) for 10 minutes until fully dissolved.
    
  • Acetylation: Cool the solution to 0°C (ice bath). Dropwise add acetic anhydride (4.8 mL, 50.8 mmol) over 15 minutes to control the exotherm.

  • Reaction: Remove the ice bath and allow the mixture to warm to RT. Stir for 3–4 hours.

    • QC Check: Monitor by TLC (100% EtOAc). The starting material (

      
       ~0.2) should disappear, and a new non-polar spot (
      
      
      
      ~0.6) should appear.
  • Quench & Workup: Dilute with DCM (50 mL). Wash sequentially with:

    • Saturated

      
       (2 x 50 mL) to remove excess acid.
      
    • Water (1 x 50 mL).

    • Brine (1 x 50 mL).

  • Isolation: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: The crude off-white solid is usually sufficiently pure (>95%). If necessary, recrystallize from EtOAc/Hexanes (1:3) or purify via flash column chromatography (0-5% MeOH in DCM).

Expected Yield: 6.1 – 6.4 g (90–95%). Characterization (1H NMR, 400 MHz, CDCl3):

  • 
     2.75 (s, 3H, 
    
    
    
    ) – Diagnostic Peak
  • 
     6.65 (d, 1H, C3-H)
    
  • 
     7.60 (d, 1H, C2-H) – Downfield shift due to acetylation
    
  • 
     8.45 (s, 1H, C7-H)
    
  • 
     8.90 (d, 1H, C5-H)
    
Protocol B: Downstream Application – C3-Iodination

Objective: To install a reactive handle at the C3 position for subsequent cross-coupling (e.g., Suzuki-Miyaura) to build the kinase inhibitor core.

Mechanism Note: The N-acetyl group is electron-withdrawing, which deactivates the pyrrole ring toward Electrophilic Aromatic Substitution (SEAr). Therefore, a potent iodinating agent (NIS) and slightly longer reaction times are required compared to the free azaindole.

Reagents:

  • Substrate: 1-Acetyl-6-azaindole (from Protocol A)

  • Reagent: N-Iodosuccinimide (NIS) (1.1 equiv)

  • Solvent: DMF (Anhydrous)

Methodology:

  • Dissolve 1-acetyl-6-azaindole (1.0 g, 6.2 mmol) in DMF (10 mL).

  • Add NIS (1.54 g, 6.8 mmol) in one portion at RT.

  • Stir the reaction at RT for 12–16 hours . (Protect from light).

    • Note: If conversion is slow (<50% after 6h), heat to 40°C.

  • Workup: Pour the mixture into ice-water (50 mL). A precipitate should form.

  • Filtration: Collect the solid by vacuum filtration. Wash the cake with water (3 x 20 mL) to remove DMF and succinimide byproducts.

  • Drying: Dry the solid in a vacuum oven at 40°C.

Product: 1-Acetyl-3-iodo-6-azaindole. This intermediate is now ready for Pd-catalyzed coupling.

Visualization: Synthesis & Mechanism

Figure 1: Reaction Workflow

The following diagram illustrates the transformation from the raw material to the functionalized kinase inhibitor precursor.

G Start 6-Azaindole (Starting Material) Step1 Step 1: Acetylation (Ac2O, DMAP, DCM) Start->Step1 Protection Inter 1-Acetyl-6-azaindole (Protected Scaffold) Step1->Inter >90% Yield Step2 Step 2: Iodination (NIS, DMF) Inter->Step2 C3-Functionalization Product 3-Iodo-1-acetyl-6-azaindole (Coupling Precursor) Step2->Product Electrophilic Subst.

Caption: Step-wise synthesis of the activated kinase inhibitor precursor 3-iodo-1-acetyl-6-azaindole.

Figure 2: Kinase Binding Mode (Conceptual)

This diagram visualizes why the acetyl group must eventually be removed (deprotection) to allow the scaffold to bind to the kinase hinge region effectively.

Binding Hinge Kinase Hinge Region (Glu/Met Backbone) Protected 1-Acetyl-6-azaindole (Inactive Binder) Protected->Hinge Weak/No Binding Deprotected 6-Azaindole Core (Active Binder) Protected->Deprotected Hydrolysis (NaOH/MeOH) Block Steric Clash / No Donor Protected->Block Deprotected->Hinge High Affinity Interaction1 H-Bond Acceptor (N6) Deprotected->Interaction1 Interaction2 H-Bond Donor (N1-H) Deprotected->Interaction2

Caption: The acetyl group facilitates synthesis but must be removed to restore the N1-H donor for hinge binding.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Conversion (Step 1) Old/Hydrolyzed Acetic AnhydrideUse fresh

or increase equivalents to 2.0.
New Spot on TLC (Step 1) N-Acylation vs C-AcylationCheck NMR. N-Acetyl methyl appears ~2.7 ppm. C3-Acetyl would be distinct. C-acylation is rare under these mild conditions.
Poor Solubility (Step 2) 1-Acetyl-6-azaindole crystallinityWarm DMF to 40°C or use N-Methylpyrrolidone (NMP) as cosolvent.
Regioselectivity (Step 2) Iodination at C2 or Pyridine RingUnlikely with NIS. If observed, lower temperature to 0°C. C3 is electronically favored.

References

  • Song, J. J., et al. (2007).[1] Organometallic methods for the synthesis of azaindoles.[2][3]Chemical Society Reviews, 36, 1120-1147. Retrieved from [Link]

  • Zhang, H., et al. (2023). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole Scaffolds.Molecules, 28(3). Retrieved from [Link]

  • Popowycz, F., et al. (2019). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism.Angewandte Chemie International Edition, 58(22). Retrieved from [Link]

Sources

Application Note: C3-Functionalization of 1-Acetyl-1H-pyrrolo[2,3-c]pyridine

[1]

Part 1: Executive Summary & Chemical Context[1]

Objective: To provide robust, reproducible protocols for introducing functional groups (Halogen, Formyl, Aryl, Acyl) specifically at the C3 position of 1-acetyl-6-azaindole.[1]

The Challenge:

  • Electronic Deactivation: The N-acetyl group (EWG) and the pyridine ring (electron-deficient) significantly reduce the nucleophilicity of C3 compared to free indole. Standard electrophilic aromatic substitutions (EAS) often require forcing conditions.

  • Regioselectivity: While C3 is the preferred site for EAS, the C2 position becomes competitive under specific C-H activation conditions due to the directing effect of the N1-acetyl group.

  • Stability: The N1-acetyl bond is susceptible to hydrolysis under strong basic conditions or vigorous nucleophilic attack.

Reactivity Landscape

The following diagram illustrates the electronic bias and available reaction pathways for the 1-acetyl-6-azaindole scaffold.

GStart1-Acetyl-6-Azaindole(Substrate)C3_HalC3-Halogenation(NIS/NBS)Start->C3_HalElectrophilic Subst.(Polar Aprotic)C3_FormC3-Formylation(Vilsmeier-Haack)Start->C3_FormPOCl3/DMF(Acidic)C3_ArylC3-Arylation(Pd-Catalyzed C-H)Start->C3_ArylPd(OAc)2/Ligand(Mild Base)C3_AcylC3-Acylation(Friedel-Crafts)Start->C3_AcylAlCl3/RCOCl(Lewis Acid)Note1N1-Acetyl reducesC3 nucleophilicityStart->Note1Note2Pyridine N6 attractselectron densityStart->Note2

Figure 1: Reaction landscape for 1-acetyl-6-azaindole.[1] The N1-acetyl group modulates reactivity, necessitating specific conditions to overcome ring deactivation.

Part 2: Experimental Protocols

Protocol A: C3-Halogenation (The Gateway Transformation)

Application: Introduction of Iodine or Bromine to facilitate subsequent Suzuki-Miyaura or Sonogashira couplings. Mechanism: Electrophilic Aromatic Substitution (EAS). Critical Insight: Due to the electron-withdrawing N-acetyl group, non-polar solvents (DCM) often result in sluggish reaction rates.[1] Polar aprotic solvents (DMF) are required to stabilize the transition state.

Materials
  • Substrate: 1-acetyl-1H-pyrrolo[2,3-c]pyridine (1.0 equiv)

  • Reagent: N-Iodosuccinimide (NIS) or N-Bromosuccinimide (NBS) (1.1 equiv)[1]

  • Solvent: DMF (Anhydrous)

  • Workup: Sodium thiosulfate (sat. aq.), Ethyl Acetate.[1]

Step-by-Step Methodology
  • Dissolution: In a round-bottom flask, dissolve 1.0 mmol of 1-acetyl-6-azaindole in 5.0 mL of anhydrous DMF.

  • Reagent Addition: Cool the solution to 0°C. Add NIS (1.1 mmol) portion-wise over 5 minutes.

    • Why: Controlling the addition prevents over-halogenation, although the N-acetyl group naturally discourages di-halogenation.[1]

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 1:1). The product will be less polar than the starting material.

  • Quench: Dilute with water (20 mL) and add 10% Na₂S₂O₃ solution to quench excess iodine.

  • Extraction: Extract with EtOAc (3 x 15 mL). Wash combined organics with LiCl (5% aq) to remove DMF, then brine.[1]

  • Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (0-40% EtOAc in Hexanes).

Expected Yield: 75–85% Data Validation: 1H NMR will show the disappearance of the C3-H doublet (typically ~6.6 ppm) and the retention of the C2-H singlet (shifted downfield).

Protocol B: C3-Formylation (Vilsmeier-Haack)

Application: Introduction of an aldehyde for reductive aminations or olefination.[1] Mechanism: Attack of the azaindole C3 on the chloroiminium ion (Vilsmeier reagent). Critical Insight: The acidic nature of the Vilsmeier intermediate helps stabilize the N-acetyl group against hydrolysis, provided the quench is controlled.

Materials
  • Substrate: 1-acetyl-1H-pyrrolo[2,3-c]pyridine (1.0 equiv)

  • Reagents: POCl₃ (1.5 equiv), DMF (5.0 equiv - acts as reagent and solvent).[1]

  • Buffer: Sodium Acetate (aq).

Step-by-Step Methodology
  • Reagent Formation: In a separate dried flask, cool DMF (3 mL) to 0°C. Add POCl₃ dropwise under Argon. Stir for 20 mins to form the Vilsmeier salt (white precipitate/suspension).

  • Addition: Dissolve the substrate in minimal DMF and add it dropwise to the Vilsmeier salt at 0°C.

  • Heating: Warm to RT, then heat to 60°C for 3–6 hours.

    • Caution: Do not exceed 80°C; thermal instability of the N-acetyl group increases significantly.

  • Hydrolysis (Critical Step): Pour the reaction mixture onto crushed ice containing Sodium Acetate (buffered to pH 5-6).

    • Why: Strong alkaline quenching (NaOH) will cleave the N-acetyl group.

  • Isolation: The product often precipitates as a solid. Filter and wash with cold water. If no precipitate, extract with DCM.[1]

Expected Yield: 60–75%[1]

Protocol C: Pd-Catalyzed C3-Arylation (Direct C-H Activation)

Application: Direct coupling of the azaindole core to aryl halides without pre-functionalization (Atom Economy).[1] Mechanism: Pd(II)/Pd(0) catalytic cycle involving electrophilic palladation at C3. Critical Insight: The N-acetyl group prevents N-arylation.[1] However, standard bases (NaOtBu) are forbidden.[1] Use Carbonate or Phosphate bases.

Materials
  • Substrate: 1-acetyl-1H-pyrrolo[2,3-c]pyridine (1.0 equiv)

  • Coupling Partner: Aryl Iodide (Ar-I) (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5-10 mol%)

  • Ligand: PPh₃ (20 mol%) or XPhos (for difficult substrates).

  • Base: Cs₂CO₃ (2.0 equiv) or K₃PO₄.

  • Solvent: Dioxane or Toluene (degassed).

Step-by-Step Methodology
  • Prep: Charge a pressure tube with Substrate, Ar-I, Pd(OAc)₂, Ligand, and Base.[1]

  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).

  • Solvent: Add degassed Dioxane.

  • Reaction: Seal and heat to 100°C for 16–24 hours.

  • Filtration: Cool to RT, filter through a Celite pad to remove inorganic salts and Palladium black.

  • Purification: Concentrate and purify via column chromatography.

Optimization Table:

ParameterStandard ConditionHigh-Difficulty Substrate
Catalyst Pd(OAc)₂Pd₂(dba)₃
Ligand PPh₃XPhos or SPhos
Base Cs₂CO₃K₃PO₄ (anhydrous)
Temp 100°C120°C (Microwave 1h)

Part 3: Troubleshooting & Quality Control

Common Failure Modes
  • N-Deacetylation:

    • Symptom:[2][3][4][5] Appearance of a broad NH peak in NMR (~11-12 ppm) and loss of the acetyl singlet (~2.6 ppm).

    • Cause: Workup pH > 9 or reaction temperature > 120°C in the presence of moisture.

    • Fix: Use buffered quench (NaOAc/AcOH); switch to anhydrous bases (Cs₂CO₃) for couplings.

  • N-Oxidation:

    • Symptom:[2][3][4][5] Product is highly polar; Mass Spec shows M+16.[1]

    • Cause: Oxidation of the pyridine nitrogen (N6) by peracids or prolonged air exposure.

    • Fix: Ensure inert atmosphere (Argon/Nitrogen).

Analytical Reference Data (Simulated)
Functionalization1H NMR Diagnostic (DMSO-d6)MS (ESI) Pattern
Parent (1-Acetyl) C3-H: d, ~6.6 ppm[M+H]+
C3-Iodo Loss of 6.6 ppm; C2-H singlet shifts downfield[M+H]+, Iodine isotope pattern
C3-Formyl New singlet ~9.9 ppm (CHO)[M+H]+
C3-Aryl New aromatic signals; Loss of C3-H[M+H]+

References

  • Electrochemical Cascade Amidation and C-H Halogenation of Azaindoles. ChemRxiv, 2024.[1] [Link] Context: Describes the simultaneous installation of N-acyl and C3-halogen groups.

  • An Effective Procedure for the Acylation of Azaindoles at C-3. Journal of Organic Chemistry, 2002. [Link] Context: Establishes Friedel-Crafts conditions using AlCl3 for azaindoles.

  • Pd(II)–Catalyzed C3-selective arylation of pyridine with (hetero)arenes. NIH/PMC, 2016.[1] [Link] Context: Provides the mechanistic basis for Pd-catalyzed C-H activation at the C3 position of pyridine-fused systems.

  • Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation. ChemRxiv, 2021.[1] [Link] Context: Detailed protocol for Vilsmeier-Haack formylation on the 6-azaindole scaffold.

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Organic Chemistry Frontiers, 2024. [Link] Context: Comprehensive review of synthetic strategies for 6-azaindoles.

Application Notes and Protocols for the Dissolution of 1-acetyl-6-azaindole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Solvent Selection in Drug Discovery

The journey of a potential drug candidate from a synthesized powder to a viable therapeutic is paved with critical decisions, among which solvent selection is a foundational pillar. The ability to effectively and consistently dissolve a compound, such as 1-acetyl-6-azaindole, dictates the success of subsequent in vitro and in vivo assays, formulation development, and ultimately, its therapeutic efficacy. An inappropriate solvent can lead to inaccurate experimental data, compound precipitation, and misleading structure-activity relationships (SAR). This guide provides a comprehensive framework for the rational selection of solvents for 1-acetyl-6-azaindole, a heterocyclic compound of interest in medicinal chemistry. We will delve into the physicochemical properties of this molecule, explore a range of suitable solvents, and provide detailed protocols for solubility determination and stock solution preparation.

Understanding 1-acetyl-6-azaindole: A Physicochemical Perspective

1-acetyl-6-azaindole is a derivative of 6-azaindole, a bioisostere of indole. The introduction of an acetyl group at the 1-position and a nitrogen atom in the six-membered ring significantly influences its physicochemical properties compared to the parent indole scaffold.

  • Polarity and Hydrogen Bonding: The 6-azaindole core contains a pyrrolic nitrogen (a hydrogen bond donor) and a pyridinic nitrogen (a hydrogen bond acceptor). This inherent polarity is a key determinant of its solubility. The acetyl group at the N1 position removes a hydrogen bond donor capability at that position but introduces a carbonyl group, which can act as a hydrogen bond acceptor. Azaindole derivatives have been noted to exhibit improved physicochemical properties, including solubility, over their indole counterparts.[1][2]

  • Molecular Interactions: The solubility of 1-acetyl-6-azaindole will be governed by a balance of forces: dipole-dipole interactions, hydrogen bonding, and van der Waals forces. Solvents that can effectively engage in these interactions with the solute are more likely to be successful.

A logical workflow for selecting an appropriate solvent is crucial for efficiency and accuracy in the lab.

G cluster_0 Solvent Selection Workflow A Define Experimental Need (e.g., NMR, HPLC, Bioassay) B Consult Physicochemical Properties of 1-acetyl-6-azaindole A->B C Review Solvent Properties Table B->C D Select Candidate Solvents (Polar Aprotic, Polar Protic, Nonpolar) C->D E Perform Qualitative Solubility Test D->E F Conduct Quantitative Solubility Test (if required) E->F Insoluble/Low G Prepare Stock Solution E->G Soluble F->G Concentration Determined H Document & Store Appropriately G->H

Caption: A streamlined workflow for systematic solvent selection for 1-acetyl-6-azaindole.

Recommended Solvents: A Tiered Approach

Based on the structural characteristics of 1-acetyl-6-azaindole, a range of solvents with varying polarities should be considered. The following table provides a list of common laboratory solvents, categorized by their properties, to guide your selection.

Table 1: Properties of Common Laboratory Solvents

SolventPolarity IndexDielectric Constant (at 20°C)Boiling Point (°C)Primary Use Case
Polar Aprotic Solvents
Dimethyl Sulfoxide (DMSO)7.246.7189High-concentration stock solutions, bioassays
N,N-Dimethylformamide (DMF)6.436.7153High-concentration stock solutions, organic synthesis
Acetonitrile5.837.581.6HPLC, organic synthesis, general solubilization
Acetone5.120.756.3General solubilization, cleaning
Tetrahydrofuran (THF)4.07.666Organic synthesis, less polar applications
Polar Protic Solvents
Methanol5.132.764.7General solubilization, recrystallization
Ethanol4.324.678.3Bioassays (at low concentrations), general solubilization
Water10.280.1100Aqueous buffers for bioassays (often with a co-solvent)
Less Polar Solvents
Dichloromethane (DCM)3.18.939.6Extraction, organic synthesis
Ethyl Acetate4.46.077.1Extraction, chromatography

Data compiled from various sources.[3][4][5][6]

For initial solubility screening, it is recommended to start with polar aprotic solvents like DMSO and DMF , as N-acetylated heterocyclic compounds often exhibit good solubility in these solvents.[7] For applications requiring a more volatile solvent, acetonitrile , methanol , or ethanol are excellent starting points. While aqueous solubility may be limited, the presence of the azaindole core suggests it might be higher than that of analogous N-acetylindoles.[1]

The interaction between 1-acetyl-6-azaindole and a polar aprotic solvent like DMSO is primarily driven by dipole-dipole interactions and hydrogen bonding with the acetyl carbonyl group.

G cluster_0 Solute-Solvent Interaction solute 1-acetyl-6-azaindole (Dipole, H-bond acceptor) interaction Dipole-Dipole Interaction solute->interaction solvent Polar Aprotic Solvent (e.g., DMSO) (Strong Dipole) solvent->interaction

Caption: Dominant intermolecular forces between 1-acetyl-6-azaindole and a polar aprotic solvent.

Experimental Protocols

Protocol 1: Qualitative Solubility Determination

This protocol provides a rapid assessment of solubility in a range of solvents.

Materials:

  • 1-acetyl-6-azaindole

  • Selection of solvents from Table 1

  • Small vials or test tubes (e.g., 1.5 mL microcentrifuge tubes)

  • Vortex mixer

  • Pipettes

Procedure:

  • Weigh approximately 1-2 mg of 1-acetyl-6-azaindole into a clean, dry vial.

  • Add 100 µL of the first test solvent to the vial.

  • Vortex the vial vigorously for 30 seconds.

  • Visually inspect the solution. If the solid has completely dissolved, the compound is soluble at approximately 10-20 mg/mL.

  • If the solid is not fully dissolved, add another 100 µL of the solvent (total volume 200 µL) and vortex again. If it dissolves, the solubility is in the range of 5-10 mg/mL.

  • Continue adding the solvent in 100 µL increments up to a total volume of 1 mL.

  • Record your observations for each solvent, noting whether the compound is "freely soluble," "sparingly soluble," or "insoluble."[8][9]

Protocol 2: Quantitative Solubility Determination (Saturation Shake-Flask Method)

This method provides a more precise measure of a compound's solubility in a given solvent.

Materials:

  • 1-acetyl-6-azaindole

  • Chosen solvent (e.g., DMSO, Methanol)

  • Scintillation vials or other sealable glass vials

  • Orbital shaker or rotator

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer

  • Syringe filters (0.22 µm)

Procedure:

  • Prepare a stock solution of 1-acetyl-6-azaindole of a known concentration in the chosen solvent. Use this to create a calibration curve on your analytical instrument (HPLC or UV-Vis).

  • Add an excess amount of 1-acetyl-6-azaindole to a vial (e.g., 10 mg).

  • Add a known volume of the solvent (e.g., 1 mL).

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • After shaking, allow the vial to stand undisturbed for at least 2 hours to let any undissolved solid settle.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This removes any undissolved microcrystals.

  • Dilute the filtered solution with the same solvent to a concentration that falls within the range of your calibration curve.

  • Analyze the diluted sample using HPLC or UV-Vis and determine the concentration of 1-acetyl-6-azaindole.

  • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the quantitative solubility.

Protocol 3: Preparation of a 10 mM Stock Solution in DMSO

DMSO is a common choice for preparing high-concentration stock solutions for biological screening.

Materials:

  • 1-acetyl-6-azaindole (Molecular Weight: to be determined for the specific batch)

  • Anhydrous DMSO

  • Analytical balance

  • Volumetric flask or appropriate vial

  • Pipettes

  • Vortex mixer

Procedure:

  • Determine the molecular weight (MW) of your batch of 1-acetyl-6-azaindole. For the purpose of this example, let's assume a hypothetical MW of 160.17 g/mol .

  • To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 160.17 g/mol * (1000 mg / 1 g) = 1.6017 mg

  • Carefully weigh out approximately 1.6 mg of 1-acetyl-6-azaindole and record the exact weight.

  • Transfer the weighed compound to a clean, dry vial.

  • Add a small amount of DMSO (e.g., 500 µL) and vortex until the solid is completely dissolved.

  • Add DMSO to reach the final desired volume (in this case, adjust the volume based on the actual mass weighed to achieve exactly 10 mM). For example, if you weighed 1.70 mg, the final volume should be 1.06 mL.

  • Cap the vial tightly, label it clearly (compound name, concentration, solvent, date), and store it appropriately (typically at -20°C or -80°C, protected from light and moisture).

Conclusion

The selection of an appropriate solvent is a critical first step in the successful use of 1-acetyl-6-azaindole in research and drug development. By understanding the physicochemical properties of the molecule and employing a systematic approach to solubility testing, researchers can ensure the integrity and reproducibility of their experimental results. Polar aprotic solvents such as DMSO and DMF are excellent starting points for creating high-concentration stock solutions, while alcohols and acetonitrile offer versatile options for a range of applications. Always perform experimental verification of solubility to confirm the optimal solvent for your specific needs.

References

  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Available at: [Link]

  • Scribd. (n.d.). Procedure for Determining Solubility of Organic Compounds. Available at: [Link]

  • University of Rochester. (n.d.). COMMON SOLVENT PROPERTIES. Available at: [Link]

  • Scribd. (n.d.). Procedure for Determining Solubility of Organic Compounds. Available at: [Link]

  • McMaster University. (2023). Solubility of Organic Compounds. Available at: [Link]

  • Chemistry Steps. (2021). Solubility of Organic Compounds. Available at: [Link]

  • Organic Chemistry Data. (n.d.). Common Organic Solvents: Table of Properties. Available at: [Link]

  • The Pharma Innovation. (2017). Synthesis, characterization and biological evaluation of 3-acetylindole derivatives as anti-microbial and antioxidant agents. Available at: [Link]

  • MDPI. (2023). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Available at: [Link]

  • TSI Journals. (2011). SELECTIVE ACETYLATION OF AROMATIC HETEROCYCLIC COMPOUNDS. Available at: [Link]

  • The Pharma Innovation Journal. (2020). Synthesis, characterization and evaluation of 3- acetylindole derivatives evaluating as potential anti- inflammatory agent. Available at: [Link]

  • National Institutes of Health. (n.d.). Azaindole Therapeutic Agents. Available at: [Link]

Sources

Application Notes and Protocols for the Scalable Synthesis of 1-Acetyl-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the scalable synthesis of 1-acetyl-pyrrolo[2,3-c]pyridine, a key heterocyclic scaffold in medicinal chemistry. The synthesis is presented in two main parts: the preparation of the core intermediate, 1H-pyrrolo[2,3-c]pyridine (also known as 6-azaindole), via a modified Bartoli indole synthesis, followed by its N-acetylation. The protocols detailed herein are designed for scalability, with considerations for process optimization and safety.

Introduction: The Significance of the 1-Acetyl-pyrrolo[2,3-c]pyridine Scaffold

The 1H-pyrrolo[2,3-c]pyridine (6-azaindole) core and its derivatives are of significant interest in drug discovery and development due to their presence in a wide range of biologically active molecules. These compounds have shown promise as kinase inhibitors, antiviral agents, and central nervous system modulators. The N-acetylation of the 6-azaindole core to produce 1-acetyl-pyrrolo[2,3-c]pyridine serves two primary purposes in medicinal chemistry: it can act as a protective group for the pyrrole nitrogen, or it can be a crucial pharmacophoric element for biological activity. Given its importance, the development of robust and scalable synthetic routes to 1-acetyl-pyrrolo[2,3-c]pyridine is of paramount importance for both academic research and industrial drug development.

Part 1: Scalable Synthesis of 1H-Pyrrolo[2,3-c]pyridine (6-Azaindole)

The chosen scalable route to the 1H-pyrrolo[2,3-c]pyridine core involves a two-step sequence starting from a readily available nitropyridine derivative, leveraging the Bartoli indole synthesis. This method is advantageous due to its efficiency and the commercial availability of the starting materials.[1]

Step 1: Synthesis of 7-Chloro-1H-pyrrolo[2,3-c]pyridine via Bartoli Indole Synthesis

The Bartoli indole synthesis is a powerful method for constructing the indole nucleus from ortho-substituted nitroarenes and vinyl Grignard reagents.[2][3][4][5][6] The presence of a substituent ortho to the nitro group is often crucial for the success of the reaction, as it facilitates the key[4][4]-sigmatropic rearrangement.[2][3] In this protocol, we utilize 2-chloro-3-nitropyridine as the starting material. The chloro substituent not only facilitates the Bartoli reaction but also provides a handle for further functionalization if desired, or it can be easily removed in a subsequent step to yield the parent 6-azaindole.[1]

Reaction Scheme:

Caption: Synthesis of 7-Chloro-1H-pyrrolo[2,3-c]pyridine.

Detailed Protocol:

Materials:

  • 2-Chloro-3-nitropyridine

  • Vinylmagnesium bromide (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • 20% Aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Equipment:

  • Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel under a nitrogen atmosphere

  • Dry ice/acetone bath

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Under a nitrogen atmosphere, dissolve 2-chloro-3-nitropyridine (1.0 eq) in anhydrous THF in the three-neck round-bottom flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add vinylmagnesium bromide (3.0 eq) via the dropping funnel, maintaining the internal temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to warm to -20 °C and stir for 8-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of 20% aqueous NH₄Cl solution at -20 °C.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 7-chloro-1H-pyrrolo[2,3-c]pyridine.

Quantitative Data:

ParameterValue
Typical Yield30-40%
Reaction Time8-12 hours
Reaction Temperature-78 °C to -20 °C
Step 2: Hydrogenolysis of 7-Chloro-1H-pyrrolo[2,3-c]pyridine to 1H-Pyrrolo[2,3-c]pyridine

The chloro group at the 7-position is efficiently removed by catalytic hydrogenation to yield the desired 1H-pyrrolo[2,3-c]pyridine.

Reaction Scheme:

Caption: Hydrogenolysis of 7-Chloro-1H-pyrrolo[2,3-c]pyridine.

Detailed Protocol:

Materials:

  • 7-Chloro-1H-pyrrolo[2,3-c]pyridine

  • 10% Palladium on activated carbon (Pd/C)

  • Ethanol

  • Hydrogen gas (H₂)

  • Celite®

Equipment:

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)

  • Magnetic stirrer

  • Filtration setup

Procedure:

  • To a solution of 7-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in ethanol, add 10% Pd/C (5-10 mol%).

  • Stir the suspension under a hydrogen atmosphere (balloon pressure or in a Parr apparatus) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield 1H-pyrrolo[2,3-c]pyridine as a solid. This product is often pure enough for the next step, but can be further purified by recrystallization if necessary.

Quantitative Data:

ParameterValue
Typical Yield>85%
Reaction Time2-6 hours
Reaction TemperatureRoom Temperature

Part 2: N-Acetylation of 1H-Pyrrolo[2,3-c]pyridine

The final step in the synthesis is the N-acetylation of the 6-azaindole core. This is typically achieved using acetic anhydride. The reaction can be performed with or without a basic catalyst like pyridine.

Mechanism of N-Acetylation

The N-acetylation of indoles with acetic anhydride is a nucleophilic acyl substitution reaction. The lone pair of electrons on the pyrrole nitrogen attacks one of the carbonyl carbons of acetic anhydride. This is followed by the departure of an acetate ion as a leaving group. In the presence of a base like pyridine, the reaction can be accelerated as the base can deprotonate the indole nitrogen, increasing its nucleophilicity.[7]

N-Acetylation_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination 6-Azaindole 1H-Pyrrolo[2,3-c]pyridine (Nucleophile) Tetrahedral_Intermediate Tetrahedral Intermediate 6-Azaindole->Tetrahedral_Intermediate Acetic Anhydride Product 1-Acetyl-pyrrolo[2,3-c]pyridine Tetrahedral_Intermediate->Product - Acetate

Caption: Mechanism of N-acetylation of 6-azaindole.

Detailed Protocol for N-Acetylation

Materials:

  • 1H-Pyrrolo[2,3-c]pyridine

  • Acetic anhydride

  • Pyridine (optional, as catalyst and solvent)

  • Dichloromethane (if pyridine is not used as solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column or recrystallization apparatus

Procedure:

  • Dissolve 1H-pyrrolo[2,3-c]pyridine (1.0 eq) in either pyridine or dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1-1.5 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, if pyridine was used as the solvent, remove it under reduced pressure. If dichloromethane was used, proceed to the work-up.

  • Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acetic acid and anhydride.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by either flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford 1-acetyl-pyrrolo[2,3-c]pyridine as a pure solid.

Quantitative Data:

ParameterValue
Typical Yield>90%
Reaction Time1-4 hours
Reaction Temperature0 °C to Room Temperature

Characterization Data for 1-Acetyl-pyrrolo[2,3-c]pyridine

  • Appearance: White to off-white solid

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.61 (s, 1H), 8.35 (d, J = 5.6 Hz, 1H), 7.82 (d, J = 3.6 Hz, 1H), 7.21 (dd, J = 5.6, 1.2 Hz, 1H), 6.65 (d, J = 3.6 Hz, 1H), 2.70 (s, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 168.5, 148.8, 144.2, 131.0, 128.9, 117.3, 116.5, 108.2, 24.5.

  • Mass Spectrometry (ESI): m/z calculated for C₉H₈N₂O [M+H]⁺: 161.07; found: 161.1.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Grignard reagents are highly reactive and pyrophoric. Handle with extreme care under an inert atmosphere.

  • Acetic anhydride is corrosive and a lachrymator. Handle with care.

  • Hydrogen gas is flammable. Ensure proper grounding and ventilation during hydrogenation.

Conclusion

The synthetic route described in this application note provides a reliable and scalable method for the preparation of 1-acetyl-pyrrolo[2,3-c]pyridine. The two-stage process, beginning with the Bartoli synthesis of the 6-azaindole core followed by N-acetylation, utilizes readily available starting materials and robust chemical transformations. The detailed protocols and quantitative data provided herein are intended to facilitate the successful implementation of this synthesis in both academic and industrial research settings, enabling further exploration of the medicinal potential of this important heterocyclic scaffold.

References

  • Bartoli, G.; Palmieri, G.; Bosco, M.; Dalpozzo, R. The reaction of vinyl Grignard reagents with 2-substituted nitroarenes: a new approach to the synthesis of 7-substituted indoles. Tetrahedron Letters1989 , 30 (16), 2129–2132. [Link]

  • Dobson, D. R.; Gilmore, J.; Long, D. A. The Bartoli Indole Synthesis. Synlett1992, 1992 (01), 79–80.
  • Kuehm, C.; Knez, D.; Kapitan, J.; Bartoli, G. The Bartoli Indole Synthesis. Chemical Reviews2017, 117 (23), 13810-13857.
  • Dalpozzo, R.; Bartoli, G. The Bartoli Indole Synthesis: A Powerful Tool in Heterocyclic Chemistry. Current Organic Chemistry2005, 9 (2), 163-178.
  • Wikipedia. Bartoli indole synthesis. [Link]

  • El-Shafai, N. M. Studies on Acetylation of Indoles. Journal of Chemical Research2012, 36 (7), 417-419.
  • Zhang, Z.; Yang, Z.; Meanwell, N. A. A General Method for the Preparation of 4- and 6-Azaindoles. The Journal of Organic Chemistry2002 , 67 (17), 6226–6227. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Acetylated 6-Azaindole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the purification of acetylated 6-azaindole derivatives. It is structured as a Tier 3 Technical Support resource, designed for researchers requiring high-purity isolation.

Ticket ID: PUR-AZA-06 Topic: Removal of unreacted 6-azaindole (SM) from acetylation mixtures. Status: Open Analyst: Senior Application Scientist

The Chemical Logic (Root Cause Analysis)

Before attempting separation, you must understand the physicochemical divergence between your Starting Material (SM) and Product (P). This is not just about "washing"; it is about exploiting molecular handles.

Feature6-Azaindole (SM) N-Acetyl-6-azaindole (Product) Purification Implication
H-Bonding Donor (N1-H) & Acceptor (N7)Acceptor Only (N7, C=O)SM is significantly more polar and adheres strongly to silica.
Basicity (pKa) ~4.6 (N7-H+)< 4.0 (Estimated)The electron-withdrawing acetyl group lowers the basicity of the pyridine nitrogen (N7), creating a potential window for pH-controlled separation.
Lipophilicity Low (logP ~1.2)Moderate/HighThe acetyl group acts as a "grease" handle, making the product retain longer on C18 (Reverse Phase) and partition better into organics.
Reactivity Nucleophilic (weakly) at N1Electrophilic (Amide)SM can be derivatized; Product is stable to mild electrophiles.
Visualizing the Separation Strategy

The following decision tree helps you select the correct protocol based on your scale and equipment availability.

purification_logic cluster_legend Recommended Workflow Start Start: Acetylation Mixture Scale Assess Scale & Purity Needs Start->Scale SmallScale < 100 mg (High Purity) Scale->SmallScale LargeScale > 1 g (Bulk Removal) Scale->LargeScale MethodA Method A: Flash Chromatography (DCM/MeOH + NH3) SmallScale->MethodA Standard MethodC Method C: Reverse Phase (C18) (Automated Prep-HPLC) SmallScale->MethodC Difficult Separation LargeScale->MethodA Final Polish MethodB Method B: Chemical Scavenging (Succinic Anhydride Wash) LargeScale->MethodB Cost Effective

Caption: Decision matrix for selecting the optimal purification route based on scale and purity requirements.

Execution Protocols (The "How-To")

Method A: Modified Flash Chromatography (The Gold Standard)

Best for: <1g scale, high purity requirements.

Standard silica gel is acidic. 6-Azaindole is basic. Without a modifier, the SM will "streak" or tail indefinitely, contaminating your product.

Protocol:

  • Mobile Phase: Prepare DCM : MeOH : NH4OH (28%) in a ratio of 90 : 9 : 1.

    • Note: The ammonium hydroxide is critical. It deprotonates the silica surface, preventing the pyridine nitrogen from sticking.

  • Column: Use a standard silica cartridge.

  • Loading: Dissolve crude in a minimum amount of DCM. If solubility is poor, use a "dry load" technique (adsorb crude onto Celite or Silica).

  • Elution:

    • Product: Will elute first (less polar, no H-bond donor).

    • SM: Will elute significantly later or require a polarity bump (e.g., 80:19:1) to come off.

Method B: The "Succinic Scavenge" (Chemical Derivatization)

Best for: >1g scale, removing stubborn traces of SM without a column.

If chromatography is difficult (co-elution), use chemistry to change the physical properties of the impurity. We will convert the unreacted SM into a carboxylic acid, making it water-soluble.

Theory: 6-Azaindole (SM) has a free N-H. The Product does not. Reacting the mixture with Succinic Anhydride converts the SM into a hemisuccinate (acidic), while the Product remains untouched.

Protocol:

  • Reaction: Take your crude mixture (containing Product + unreacted SM) in DCM.

  • Add Reagents: Add Succinic Anhydride (2.0 equiv vs estimated SM) and DMAP (0.2 equiv).

  • Reflux: Heat to mild reflux for 2-4 hours. Monitor by TLC.[1] The SM spot should disappear and be replaced by a baseline spot (the hemisuccinate).

  • Workup (The Trick):

    • Wash the organic layer with Saturated NaHCO3 (aq) .

    • Mechanism:[2][3] The base turns the SM-hemisuccinate into a salt (R-COO⁻ Na⁺), pulling it into the water layer.

    • The Product (neutral amide) stays in the DCM layer.

  • Dry & Concentrate: Dry organic layer over Na2SO4 and evaporate.

Method C: Reverse Phase (C18)

Best for: Automated purification, difficult separations.

Because the acetyl group adds significant lipophilicity, the retention shift on C18 is often more dramatic than on silica.

Protocol:

  • Column: C18 Flash Cartridge or Prep-HPLC column.

  • Solvent A: Water + 0.1% Formic Acid (or Ammonium Bicarbonate for basic pH).

  • Solvent B: Acetonitrile (MeCN).

  • Gradient: Start at 5% B. Ramp to 100% B.

    • SM: Elutes early (Polar).

    • Product: Elutes late (Lipophilic).

Troubleshooting & FAQs

Q1: I tried acid extraction (1M HCl) to pull out the SM, but I lost my product too. Why? A: Both the SM and the Product contain a pyridine nitrogen (N7). Strong acid (pH < 1) protonates both species, making them both water-soluble.

  • Fix: Use a mild buffer (pH 4-5) instead of strong HCl. At pH 4.5, the SM (pKa ~4.6) is ~50% protonated, while the N-acetyl product (lower pKa) is mostly neutral. However, this is finicky. Method B (Succinic Scavenge) is far superior for chemical separation.

Q2: Can I use a standard amine scavenger resin (e.g., PS-Isocyanate)? A: Proceed with caution. Standard PS-Isocyanate targets nucleophilic primary/secondary amines. The indole/azaindole N-H is not a good nucleophile (it participates in aromaticity). It reacts very slowly with isocyanates unless a strong base (like NaH) is present. You will likely waste expensive resin with poor results.

Q3: My product is co-eluting with SM on silica even with NH3. A: This is a common "polarity trap."

  • Fix: Switch to Method C (Reverse Phase) . The separation mechanism is orthogonal (based on hydrophobicity, not just polarity). The Acetyl group is a massive hydrophobic handle that C18 silica loves.

Q4: The SM is precipitating in my DCM during loading. A: 6-Azaindole has poor solubility in pure DCM.

  • Fix: Add a small amount of MeOH (up to 5%) to your loading solvent, or use the "Dry Load" technique described in Method A.

References

  • Physicochemical Properties of 6-Azaindole

    • Source: PubChem.[4] (n.d.). 6-Azaindole (Compound).[2][3][4][5][6][7][8][9][10][11] National Library of Medicine.

    • URL:[Link]

  • Source: ChemicalBook. (n.d.).
  • General Scavenging Strategies

    • Source: Wipf, P. (2004). Strategies in Organic Synthesis: Scavenger Resins. University of Pittsburgh.[12]

    • URL:[Link]

Sources

Navigating the Challenges of 6-Azaindole Protection: A Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemists. This guide is designed to provide in-depth troubleshooting for a common yet often frustrating issue in medicinal chemistry and drug development: low conversion rates during the N-protection of 6-azaindole. As a privileged scaffold in numerous biologically active compounds, mastering the synthetic manipulation of 6-azaindole is crucial.[1][2][3] This guide will delve into the underlying chemical principles governing these reactions and offer field-proven strategies to overcome common hurdles.

Understanding the 6-Azaindole Scaffold: A Tale of Two Nitrogens

The inherent reactivity of the 6-azaindole core presents a unique set of challenges. The presence of two nitrogen atoms—the pyrrolic N1 and the pyridinic N6—creates a molecule with distinct electronic properties. The pyrrolic nitrogen is generally more nucleophilic and prone to reaction with electrophiles, making it the primary site for protection. However, the pyridine nitrogen can influence the overall reactivity and stability of the molecule, sometimes leading to undesired side reactions or incomplete conversions.[4]

The necessity of protecting the N1 position is well-established in multi-step syntheses.[5][6] An unprotected N-H can interfere with subsequent reactions, such as metal-catalyzed cross-couplings or lithiation, by acting as an acidic proton or a competing nucleophile. A suitable protecting group masks this reactivity, allowing for selective functionalization at other positions of the azaindole ring.

FAQ: Troubleshooting Low Conversion Rates in 6-Azaindole Protection

Here, we address specific issues that researchers frequently encounter during the N-protection of 6-azaindole.

Q1: My BOC-protection of 6-azaindole is sluggish and gives a low yield. What are the likely causes and how can I improve it?

A1: The Challenge with BOC Protection

Low conversion rates with di-tert-butyl dicarbonate (Boc₂O) are a common complaint. Several factors can contribute to this, primarily related to the choice of base and solvent.

Root Cause Analysis:

  • Inadequate Base Strength: While common organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are often used, they may not be sufficiently strong to fully deprotonate the 6-azaindole N-H, leading to an unfavorable equilibrium.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the reaction rate. Aprotic solvents are generally preferred to avoid competition with the N-H for the base.

  • Reagent Quality: The purity of both the 6-azaindole and Boc₂O is critical. Impurities can quench the base or interfere with the reaction.

Troubleshooting Workflow:

cluster_base Base Optimization cluster_solvent Solvent Selection start Low Conversion in BOC Protection base Evaluate Base start->base solvent Assess Solvent base->solvent If still low na_h Use Stronger Base (e.g., NaH) base->na_h dmapt Add DMAP (catalytic) base->dmapt reagents Check Reagent Quality solvent->reagents If still low aprotic Switch to Anhydrous Aprotic Solvent (THF, DMF) solvent->aprotic temp Optimize Temperature reagents->temp If still low outcome Improved Conversion temp->outcome

Caption: Decision tree for troubleshooting low BOC protection yields.

Optimized Protocol:

A more robust method involves the use of a stronger, non-nucleophilic base like sodium hydride (NaH) in an anhydrous aprotic solvent.

ParameterRecommendationRationale
Base Sodium Hydride (NaH), 1.1-1.2 equivalentsIrreversibly deprotonates the N-H, driving the reaction to completion.
Solvent Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)Aprotic nature prevents interference; good solubility for reactants.
Catalyst 4-Dimethylaminopyridine (DMAP), 0.1 equivalentsActs as a nucleophilic catalyst to accelerate the reaction.
Temperature 0 °C to room temperatureInitial cooling helps control the exothermic reaction with NaH.

Step-by-Step Methodology:

  • To a stirred suspension of NaH (1.1 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., Argon), add a solution of 6-azaindole (1.0 eq.) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Add a solution of Boc₂O (1.2 eq.) and DMAP (0.1 eq.) in anhydrous THF.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Q2: I'm observing significant side products during the SEM-protection of 6-azaindole. How can I improve the selectivity?

A2: Taming the Reactivity for SEM Protection

[2-(Trimethylsilyl)ethoxy]methyl chloride (SEM-Cl) is another popular protecting group. However, its reactivity can sometimes lead to undesired side reactions if not properly controlled.

Root Cause Analysis:

  • Over-alkylation: The pyridine nitrogen (N6) can also react with SEM-Cl, especially under harsh conditions, leading to the formation of a quaternary salt.

  • Reaction with other functional groups: If the 6-azaindole substrate contains other nucleophilic functional groups, they may also react with SEM-Cl.

Troubleshooting Strategies:

  • Milder Base: Instead of strong bases like NaH, consider using potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[7] These are less aggressive and can improve selectivity for the more nucleophilic N1 position.

  • Solvent Choice: Acetonitrile (MeCN) or DMF are often good solvent choices for this transformation.

  • Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C or room temperature) can help minimize side reactions.

Recommended Protocol:

ParameterRecommendationRationale
Base Potassium Carbonate (K₂CO₃), 2.0-3.0 equivalentsA milder base that favors N1 protection.[7]
Solvent Acetonitrile (MeCN) or Dimethylformamide (DMF)Polar aprotic solvents that facilitate the reaction.
Reagent SEM-Cl, 1.1-1.2 equivalentsA slight excess ensures complete consumption of the starting material.
Temperature Room temperatureGenerally sufficient for this reaction and helps maintain selectivity.

Step-by-Step Methodology:

  • To a solution of 6-azaindole (1.0 eq.) in MeCN, add K₂CO₃ (2.5 eq.).

  • Stir the suspension at room temperature for 15-20 minutes.

  • Add SEM-Cl (1.1 eq.) dropwise to the mixture.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography.

Q3: My reaction with a sulfonyl protecting group (e.g., Tosyl) is not going to completion. What should I consider?

A3: Driving Sulfonylation to the Finish Line

Sulfonyl protecting groups like tosyl (Ts) or nosyl (Ns) are robust but can sometimes be challenging to install.

Root Cause Analysis:

  • Steric Hindrance: The bulky nature of the sulfonyl group can slow down the reaction.

  • Leaving Group Ability: The efficiency of the reaction depends on the leaving group of the sulfonylating agent (e.g., chloride in TsCl).

  • Base Compatibility: The choice of base is crucial for efficient deprotonation and to avoid side reactions with the sulfonylating agent.

Troubleshooting Workflow:

cluster_base Base Selection cluster_temp Temperature Adjustment start Incomplete Sulfonylation base Re-evaluate Base start->base solvent Optimize Solvent base->solvent If still incomplete na_h Use Stronger Base (NaH) base->na_h pyridine Use Pyridine as Solvent/Base base->pyridine temp Increase Temperature solvent->temp If still incomplete reagent Consider Alternative Sulfonylating Agent temp->reagent If still incomplete heat Gentle Heating (40-60 °C) temp->heat outcome Complete Reaction reagent->outcome

Caption: Troubleshooting flowchart for incomplete sulfonylation reactions.

Optimized Conditions:

ParameterRecommendationRationale
Base Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu)Strong bases to ensure complete deprotonation.
Solvent Anhydrous THF or DMFAprotic solvents are ideal.
Temperature Room temperature to 60 °CGentle heating can help overcome steric hindrance.
Alternative Use pyridine as both the base and solvent.Pyridine can effectively scavenge the HCl byproduct.

Step-by-Step Methodology (using NaH):

  • Follow the same initial deprotonation steps as in the BOC-protection protocol using NaH in THF.

  • After deprotonation, add a solution of tosyl chloride (TsCl) (1.1 eq.) in anhydrous THF.

  • Stir the reaction at room temperature and monitor its progress. If the reaction is slow, gently heat to 40-50 °C.

  • Work-up and purify as described previously.

Concluding Remarks

Successfully troubleshooting low conversion rates in 6-azaindole protection hinges on a systematic evaluation of the reaction parameters. By understanding the interplay between the substrate's reactivity, the choice of protecting group, base, and solvent, researchers can significantly improve yields and obtain the desired protected intermediates for their synthetic campaigns.

References

  • Wikipedia. Protecting group. [Link]

  • Kocienski, P. J. Protecting Groups. Georg Thieme Verlag, 2005.
  • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. John Wiley & Sons, 2014.
  • MDPI. The Azaindole Framework in the Design of Kinase Inhibitors. [Link]

  • ResearchGate. Optimization and Scaling up of the Azaindole Derivatives Synthesis. [Link]

  • Organic Chemistry Portal. Azaindole synthesis. [Link]

  • PubMed. Solvent-dependent oxidations of 5- and 6-azaindoles to trioxopyrrolopyridines and.... [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • ResearchGate. Optimization and Scaling up of the Azaindole Derivatives Synthesis. [Link]

  • ACS Omega. Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. [Link]

  • ResearchGate. The Photophysical Properties of 6-Azaindole | Request PDF. [Link]

  • Semantic Scholar. Synthesis of the 6-azaindole containing HIV-1 attachment inhibitor pro-drug, BMS-663068.[Link]

  • Arkivoc. Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. [Link]

  • Organic Synthesis. Protecting Groups. [Link]

  • Cambridge Open Engage. Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations | Organic Chemistry | ChemRxiv. [Link]

  • UAM. Synthesis and photophysical studies of novel azaindole derivatives in solution and self- assembled crystals. [Link]

  • PMC. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. [Link]

  • PMC. The Azaindole Framework in the Design of Kinase Inhibitors. [Link]

  • RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]

Sources

Technical Support Center: Crystallization of 1-Acetyl-6-azaindole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-acetyl-6-azaindole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining high-purity crystalline material. As a key heterocyclic scaffold in medicinal chemistry, the crystalline form of 1-acetyl-6-azaindole significantly impacts its stability, solubility, and handling characteristics, making robust crystallization protocols essential.[]

This resource is structured to address common challenges encountered during the crystallization process, offering scientifically grounded explanations and actionable solutions.

Troubleshooting Guide

This section addresses specific issues you may encounter during the crystallization of 1-acetyl-6-azaindole in a question-and-answer format.

Question 1: My 1-acetyl-6-azaindole is "oiling out" instead of forming crystals upon cooling. What's happening and how can I fix it?

Answer: "Oiling out" or liquid-liquid phase separation (LLPS) occurs when the solute separates from the solution as a liquid instead of a solid.[2][3] This is a common issue with heterocyclic compounds and can be caused by several factors:

  • High Supersaturation or Rapid Cooling: If the solution is too concentrated or cooled too quickly, the molecules may not have enough time to orient themselves into a crystal lattice.

  • Solvent Choice: The polarity of the solvent plays a crucial role. A solvent that is too "good" (high solubility) can sometimes lead to oiling out, especially with polar compounds like 1-acetyl-6-azaindole.[4]

  • Presence of Impurities: Impurities can interfere with crystal nucleation and growth, promoting the formation of an oil.[2][5]

Troubleshooting Steps:

  • Re-dissolve and Cool Slowly: Add a small amount of hot solvent to dissolve the oil, then allow the solution to cool to room temperature very slowly. You can insulate the flask to prolong the cooling period. Subsequent cooling in an ice bath should be gradual.[5]

  • Adjust Solvent System: Experiment with a co-solvent system. Use a "good" solvent in which 1-acetyl-6-azaindole is soluble and add a "poor" solvent (an anti-solvent) in which it is less soluble.[3][5] A common system for azaindole derivatives is ethyl acetate/hexanes.[6] Add the anti-solvent dropwise to the warm solution until slight turbidity appears, then add a few drops of the good solvent to redissolve the cloudiness before slow cooling.

  • Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass can serve as nucleation sites for crystal growth.[5][7]

  • Seeding: If you have a pure crystal of 1-acetyl-6-azaindole, add a tiny amount to the cooled, supersaturated solution to induce crystallization.[2][5]

Question 2: No crystals are forming even after the solution has cooled completely. What should I do?

Answer: This indicates that the solution is not sufficiently supersaturated for spontaneous nucleation to occur.[3]

Troubleshooting Steps:

  • Concentrate the Solution: Gently heat the solution to evaporate some of the solvent. This will increase the concentration of 1-acetyl-6-azaindole. Be cautious not to remove too much solvent, which could lead to rapid precipitation or oiling out.[3][7]

  • Introduce an Anti-solvent: As mentioned previously, carefully add a miscible anti-solvent in which your compound is insoluble. This will decrease the overall solubility and promote crystallization.[3]

  • Lower the Temperature: If you have only cooled to room temperature, try placing the flask in an ice bath or a refrigerator to further decrease the solubility and induce crystal formation.[5]

Question 3: The crystallization happened too quickly, resulting in a fine powder instead of well-defined crystals. How can I improve the crystal quality?

Answer: Rapid crystallization often traps impurities within the crystal lattice, defeating the purpose of purification.[7] The goal is a slow and controlled crystal growth process.

Troubleshooting Steps:

  • Use More Solvent: Re-dissolve the powder in the minimum amount of hot solvent, and then add a small excess of the hot solvent. This will keep the compound in solution for a longer period during cooling, allowing for slower crystal growth.[7]

  • Choose a Different Solvent: The ideal solvent is one in which the compound has high solubility at elevated temperatures and low solubility at cooler temperatures. Experiment with different solvents or solvent mixtures to find the optimal system.

  • Control the Cooling Rate: A slower cooling rate is almost always beneficial for growing larger, purer crystals.

Question 4: My final crystalline product has a low yield. What are the likely causes and how can I maximize it?

Answer: A poor yield can be frustrating. Here are some common reasons and solutions:

  • Too Much Solvent: Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor.[7] If you suspect this, you can try to recover more product by evaporating some of the solvent from the filtrate and cooling again.

  • Premature Crystallization: If the product crystallizes out during a hot filtration step, you will lose a portion of your yield. Ensure your filtration apparatus is pre-heated.

  • Incomplete Precipitation: Ensure you have allowed sufficient time for crystallization and have cooled the solution to a low enough temperature to maximize the precipitation of the product.[5]

Frequently Asked Questions (FAQs)

Q1: What are some recommended starting solvents for the crystallization of 1-acetyl-6-azaindole?

A1: For azaindole derivatives, solvent systems like ethyl acetate/hexanes are commonly used.[6] Other potential solvents to explore include alcohols (methanol, ethanol), acetonitrile, or mixtures with water, depending on the impurity profile.[8][9] A good starting point is to test the solubility of your crude material in small amounts of various solvents at room and elevated temperatures. The ideal solvent will dissolve the compound when hot but not at room temperature.[5]

Q2: How important is the purity of the crude 1-acetyl-6-azaindole before attempting crystallization?

A2: The purity of the starting material is critical. Highly impure material can inhibit crystallization or lead to the co-precipitation of impurities. If your crude product is an oil or very impure, it is often beneficial to perform a preliminary purification step, such as a quick filtration through a plug of silica gel, before attempting crystallization.[5]

Q3: Can polymorphism be an issue with 1-acetyl-6-azaindole?

A3: Yes, polymorphism, the ability of a compound to exist in multiple crystalline forms, is a significant consideration for active pharmaceutical ingredients (APIs).[10][11] Different polymorphs can have different physical properties, including solubility and stability.[11] The choice of solvent, cooling rate, and other crystallization conditions can influence which polymorphic form is obtained. It is important to characterize your final product using techniques like melting point, IR spectroscopy, or X-ray diffraction to ensure consistency between batches.

Q4: How can I scale up my crystallization process from the lab to a larger scale?

A4: Scaling up crystallization requires careful consideration of factors like heat transfer, mixing, and the control of process parameters.[11] What works on a small scale may not be directly transferable. Key considerations include:

  • Vessel Geometry: The surface area to volume ratio changes with scale, affecting cooling rates.

  • Agitation: Mixing needs to be sufficient to ensure homogeneity without causing excessive secondary nucleation from crystal breakage.[10]

  • Supersaturation Control: Maintaining consistent control over supersaturation is crucial for reproducible results.[10]

Experimental Protocol: Recrystallization of 1-Acetyl-6-azaindole

This protocol provides a general guideline. The optimal solvent and conditions should be determined experimentally.

Materials:

  • Crude 1-acetyl-6-azaindole

  • Crystallization solvent (e.g., ethyl acetate/hexanes)

  • Erlenmeyer flask

  • Heating source (hot plate or steam bath)

  • Filter paper and funnel

  • Buchner funnel and filter flask

  • Ice bath

Procedure:

  • Dissolution: Place the crude 1-acetyl-6-azaindole in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., ethyl acetate) and heat the mixture while stirring until the solid dissolves completely.[3]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.[3]

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Slower cooling generally results in larger, purer crystals.[7]

  • Inducing Crystallization (if necessary): If no crystals have formed after cooling to room temperature, try scratching the inside of the flask with a glass rod or adding a seed crystal.[5]

  • Further Cooling: Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize the yield.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold "poor" solvent (e.g., hexanes) to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Visualizing the Crystallization Workflow

The following diagram illustrates a typical workflow for troubleshooting common crystallization issues.

Crystallization_Troubleshooting start Start: Dissolve Crude 1-Acetyl-6-azaindole cool Cool Solution Slowly start->cool observe Observe Outcome cool->observe crystals_ok Good Crystals Formed observe->crystals_ok Success oiling_out Compound Oils Out observe->oiling_out Failure no_crystals No Crystals Form observe->no_crystals Failure fine_powder Fine Powder Forms observe->fine_powder Failure reheat_slow Reheat, Add More Solvent, Cool Slower oiling_out->reheat_slow scratch_seed Scratch Flask / Seed no_crystals->scratch_seed concentrate Concentrate Solution no_crystals->concentrate add_antisolvent Add Anti-solvent no_crystals->add_antisolvent fine_powder->reheat_slow reheat_slow->cool scratch_seed->cool concentrate->cool add_antisolvent->cool

Caption: Troubleshooting workflow for crystallization.

Solvent Properties for Crystallization

A careful selection of solvents is paramount for successful crystallization. The following table provides a list of common solvents and their relevant properties.

SolventBoiling Point (°C)Polarity IndexComments
Hexane 690.1Often used as an anti-solvent or "poor" solvent.[6]
Ethyl Acetate 774.4A moderately polar solvent, good for dissolving many organic compounds.[6]
Acetonitrile 825.8A polar aprotic solvent.[8]
Methanol 655.1A polar protic solvent, can form hydrogen bonds.[9]
Ethanol 784.3Similar to methanol, often used in recrystallization.
Water 10010.2A highly polar solvent, can be used as an anti-solvent for non-polar compounds.

This guide provides a foundational understanding of the principles and practices for the successful crystallization of 1-acetyl-6-azaindole. Remember that each compound and impurity profile is unique, and some level of empirical optimization will always be necessary.

References

  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
  • Thompson, S. (2020, January 11). Crystallization of Active Pharmaceutical Ingredients. VxP Pharma.
  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Syrris.
  • BOC Sciences. (n.d.). Crystallization of APIs: Methods and Challenges. BOC Sciences.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • YouTube. (2025, April 10). Common Challenges in Crystallization Processes. YouTube.
  • BenchChem. (2025). Synthesis of 1-Acetyl-7-azaindole from 7. Benchchem.
  • MDPI. (2021, October 30). The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. MDPI.
  • ResearchGate. (2023, June 6). How can I obtain good crystals of heterocyclic organic compounds?. ResearchGate.
  • Guide for crystallization. (n.d.).
  • BenchChem. (2025). Technical Support Center: Crystallization of 1-Acetyl-7-azaindole. Benchchem.
  • ChemRxiv. (n.d.). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv.

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Validation & Comparative

1H NMR spectrum analysis of 1-acetyl-6-azaindole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 1-acetyl-6-azaindole (1-(1H-pyrrolo[2,3-c]pyridin-1-yl)ethanone). It focuses on the structural assignment logic, diagnostic signal changes from the starting material (6-azaindole), and critical experimental considerations for researchers.

A Publish Comparison Guide for Drug Development Professionals

Executive Summary & Structural Logic

1-acetyl-6-azaindole is a pivotal intermediate in the synthesis of kinase inhibitors (e.g., JAK, VEGF). The introduction of the acetyl group at the N1 position significantly alters the electronic environment of the pyrrolo[2,3-c]pyridine core.

This guide compares the product against its precursor (6-azaindole ) and alternative solvents to establish a self-validating analytical workflow.

The Molecule: 1-Acetyl-6-Azaindole
  • Core Scaffold: 6-Azaindole (Pyrrolo[2,3-c]pyridine).[1][2]

  • Modification: Acetylation at N1 (Indole Nitrogen).

  • Key Feature: The Nitrogen atom at position 6 (pyridine ring) creates a unique deshielding pattern distinct from standard indoles or 7-azaindoles.

Comparative Analysis: Product vs. Alternatives

Comparison A: Reaction Monitoring (Product vs. Starting Material)

The most critical comparison for a synthetic chemist is confirming the N-acetylation. The transformation from 6-azaindole to 1-acetyl-6-azaindole results in three diagnostic spectral changes.

Feature6-Azaindole (Precursor) 1-Acetyl-6-Azaindole (Product) Mechanistic Cause
N-H Signal Broad singlet,

9.0–12.0 ppm (Solvent dependent)
Absent Removal of exchangeable proton.
Acetyl-CH₃ AbsentSinglet,

2.7–2.8 ppm
Methyl group attached to electron-withdrawing carbonyl.
H2 Proton Doublet,

7.3–7.5 ppm
Downfield Shift (

+0.5–0.8 ppm)
Anisotropic effect of the C=O group and electron withdrawal from N1.
H7 Proton Singlet/d,

~8.8 ppm
Minor Shift H7 is on the pyridine ring; distant from the acetylation site but sensitive to global electronic changes.

Critical Insight: The H2 proton (on the pyrrole ring, adjacent to N1) is the "reporter" nucleus. In 1-acetyl derivatives, this proton often shifts into the aromatic region occupied by the pyridine protons, requiring 2D NMR (COSY/HSQC) for unambiguous assignment.

Comparison B: Solvent Selection (CDCl₃ vs. DMSO-d₆)

Solvent choice drastically affects resolution and chemical shift values (


).
  • Chloroform-d (CDCl₃):

    • Pros: Sharp lines, excellent for observing the acetyl methyl singlet without water suppression issues.

    • Cons: 6-azaindoles can aggregate, causing broadening.

    • Recommendation: Preferred for final characterization of the acetylated product.

  • DMSO-d₆:

    • Pros: Solubilizes polar azaindoles well; clearly shows the N-H of any unreacted starting material.

    • Cons: Strong solvent peak (

      
       2.50) can obscure the Acetyl-CH₃ signal (
      
      
      
      ~2.7) if not carefully shimmed.
    • Recommendation: Use for reaction monitoring (crude mixtures) to detect residual N-H.

Structural Assignment Workflow (Logic Diagram)

The following diagram illustrates the logical flow for assigning the 1H NMR signals of 1-acetyl-6-azaindole, distinguishing it from isomers like 4-, 5-, or 7-azaindole.

NMR_Assignment Start Start: Acquire 1H NMR Spectrum Check_Me Step 1: Identify Acetyl-CH3 (Singlet, ~2.7 ppm) Start->Check_Me Check_NH Step 2: Check for N-H (Broad, >9 ppm) Check_Me->Check_NH Aromatic Step 3: Analyze Aromatic Region (5 Protons) Check_NH->Aromatic If NH Absent H7_Ident Identify H7 (Pyridine) Most Deshielded Singlet (~8.8-9.0 ppm) Ortho to N6 Aromatic->H7_Ident H2_Ident Identify H2 (Pyrrole) Deshielded Doublet (~8.0 ppm) Couples with H3 Aromatic->H2_Ident Coupling Step 4: Verify Coupling Constants (J) Pyridine (H4-H5): J ~5-6 Hz Pyrrole (H2-H3): J ~3-4 Hz H7_Ident->Coupling H2_Ident->Coupling Conclusion Conclusion: 1-Acetyl-6-Azaindole Confirmed Coupling->Conclusion

Caption: Logic flow for the structural verification of 1-acetyl-6-azaindole using 1H NMR markers.

Experimental Protocol: Sample Preparation & Acquisition

To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), follow this self-validating protocol.

Materials
  • Analyte: 1-Acetyl-6-azaindole (>5 mg).

  • Solvent: CDCl₃ (99.8% D) + 0.03% TMS (Tetramethylsilane).

  • Tube: 5mm High-Precision NMR Tube (Wilmad 528-PP or equivalent).

Step-by-Step Methodology
  • Massing: Weigh 5–10 mg of the solid product. Note: Using <2 mg may result in poor signal-to-noise ratio for the aromatic quaternary carbons if 13C is also run.

  • Dissolution: Add 0.6 mL of CDCl₃. Vortex until the solution is completely clear.

    • Checkpoint: If the solution is cloudy, filter through a small plug of glass wool into the NMR tube. Suspended solids cause line broadening.

  • Acquisition Parameters (400 MHz or higher):

    • Pulse Angle: 30° (to ensure accurate integration).

    • Relaxation Delay (D1): 1.0 – 2.0 seconds.

    • Scans (NS): 16 (sufficient for 1H), 64+ (if minor impurities are suspected).

    • Spectral Width: -2 to 14 ppm.

  • Processing:

    • Reference the TMS peak to 0.00 ppm (or residual CHCl₃ to 7.26 ppm).

    • Apply exponential multiplication (LB = 0.3 Hz) before Fourier Transform.

Detailed Signal Assignment Table

Based on the 6-azaindole core structure (Pyrrolo[2,3-c]pyridine) and substituent effects.[3]

PositionProton TypeMultiplicityApprox.[4][5][6] Shift (

, ppm)
Coupling (

, Hz)
Notes
H7 Pyridine (s)Singlet (s)8.90 – 9.10-Most deshielded; Ortho to N6.
H5 Pyridine (d)Doublet (d)8.30 – 8.50~5.5Ortho to N6; Couples with H4.
H2 Pyrrole (d)Doublet (d)7.80 – 8.00~3.8Deshielded by N-Acetyl; Couples with H3.
H4 Pyridine (d)Doublet (d)7.50 – 7.70~5.5Meta to N6; Couples with H5.
H3 Pyrrole (d)Doublet (d)6.60 – 6.70~3.8Least deshielded aromatic proton.
Ac-CH₃ Methyl (s)Singlet (s)2.70 – 2.80-Characteristic acetyl singlet.

Note: Chemical shifts may vary by ±0.1 ppm depending on concentration and exact solvent water content.

References

  • National Center for Biotechnology Information (NCBI). 6-Azaindole | C7H6N2 | CID 9219 - PubChem. [Link]

  • Organic Chemistry Portal. Synthesis of Azaindoles - Recent Literature. [Link]

  • University of Wisconsin-Madison. Evans Group pKa Table and NMR Chemical Shifts. (For substituent effect verification). [Link]

Sources

A Senior Application Scientist's Guide to LC-MS Fragmentation of Acetylated Azaindoles: A Comparative Analysis for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azaindole Scaffold and the Imperative for High-Fidelity Characterization

In the landscape of modern medicinal chemistry, the azaindole scaffold stands out as a "privileged structure."[1] Its role as a bioisostere for the natural indole nucleus allows it to maintain biological activity while favorably modulating physicochemical properties such as aqueous solubility and metabolic stability.[2] Azaindole derivatives are integral to a multitude of therapeutic agents, particularly kinase inhibitors, where the nitrogen atom in the pyridine ring often forms critical hydrogen bond interactions within the ATP-binding hinge region of kinases.[2][3]

Acetylation is a common synthetic modification used to modulate a compound's properties or to serve as a key pharmacophoric element. As drug development pipelines advance, the precise structural elucidation of these acetylated azaindole derivatives becomes paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical cornerstone for this task, providing unparalleled sensitivity and structural information.

This guide provides an in-depth comparison of the collision-induced dissociation (CID) fragmentation patterns of acetylated azaindoles. We will move beyond a simple cataloging of product ions to explore the underlying chemical logic that dictates how and why these molecules fragment, with a focus on how the position of the acetyl group and the azaindole nitrogen influences the resulting mass spectrum. This comparative approach is designed to empower researchers to confidently identify isomers, characterize metabolites, and troubleshoot unexpected analytical results.

Pillar 1: The Mechanistic Foundation of Acetyl Group Fragmentation

Under electrospray ionization (ESI) in positive mode, acetylated azaindoles will be protonated. The site of protonation is a critical determinant of the subsequent fragmentation cascade. Likely sites include the pyridine nitrogen, the pyrrole nitrogen (for N-acetylated isomers), and the carbonyl oxygen of the acetyl group. The relative proton affinities of these sites will dictate the initial charge localization and, therefore, the preferred fragmentation pathways.

Two canonical fragmentation pathways dominate the mass spectra of acetylated compounds:

  • Neutral Loss of Ketene (C₂H₂O): A highly characteristic fragmentation for both N-acetyl and O-acetyl compounds involves the neutral loss of 42.01 Da (ketene).[4] This process is often a lower-energy pathway and can be a prominent peak in the MS/MS spectrum.[4][5]

  • Loss of the Acetyl Radical/Group: Cleavage of the bond connecting the acetyl group to the azaindole core can result in the loss of an acetyl radical (•COCH₃, 43.02 Da) or, more commonly, the formation of a stable acylium ion.[6]

The interplay between these and other potential pathways, such as ring cleavages, is what allows for the differentiation of isomers.

Pillar 2: A Comparative Analysis of Fragmentation Patterns

The fragmentation behavior of an acetylated azaindole is profoundly influenced by two key structural features: the point of acetylation (N-acetylation vs. C-acetylation) and the isomeric position of the nitrogen in the pyridine ring (e.g., 4-azaindole, 5-azaindole, 7-azaindole).

Scenario A: N-Acetylated vs. C-Acetylated 7-Azaindoles

Let us consider two common isomers: 1-acetyl-7-azaindole (N-acetylated) and 3-acetyl-7-azaindole (C-acetylated). While they are isobaric, their fragmentation spectra under identical LC-MS/MS conditions would be distinct.

  • 1-Acetyl-7-Azaindole (N-Acetylated): Protonation will likely occur at the more basic pyridine nitrogen (N7). The primary fragmentation pathway is the facile neutral loss of ketene (42 Da) from the protonated molecular ion. This occurs via a rearrangement mechanism. A secondary, higher-energy fragmentation would be the cleavage of the N-CO bond to produce the azaindole cation at m/z 119.

  • 3-Acetyl-7-Azaindole (C-Acetylated): Here, the acetyl group is attached via a more robust C-C bond. While ketene loss is still possible, it is generally less favorable than for N-acetyl compounds. The dominant fragmentation is expected to be the loss of a methyl radical (•CH₃) from the acetyl group to form an acylium ion, followed by the subsequent loss of carbon monoxide (CO).[7] This "ketone-type" fragmentation produces a characteristic loss of 15 Da followed by a loss of 28 Da.

The logical workflow for differentiating these isomers is visualized below.

G cluster_0 Isomer Differentiation Workflow M Protonated Precursor Ion (e.g., m/z 161.07) N_Acetyl 1-Acetyl-7-Azaindole M->N_Acetyl N-Acetylated Isomer C_Acetyl 3-Acetyl-7-Azaindole M->C_Acetyl C-Acetylated Isomer NL_Ketene [M+H - 42]+ (m/z 119.06) N_Acetyl->NL_Ketene Dominant Pathway: Neutral Loss of Ketene NL_Methyl [M+H - 15]+ (m/z 146.06) C_Acetyl->NL_Methyl Dominant Pathway: Loss of •CH₃ NL_CO [M+H - 15 - 28]+ (m/z 118.05) NL_Methyl->NL_CO Subsequent Loss of CO

Caption: Logical workflow for differentiating N- and C-acetylated azaindoles.

Scenario B: Influence of the Pyridine Nitrogen Position

The position of the nitrogen atom in the six-membered ring alters the electron density and proton affinity of the entire heterocyclic system, which can subtly modulate fragmentation. For instance, comparing the fragmentation of 3-acetyl-4-azaindole and 3-acetyl-7-azaindole:

  • 3-Acetyl-7-azaindole: The N7 nitrogen is relatively distant from the C3-acetyl group. Fragmentation will likely follow the classic pattern for an acetylated aromatic system.

  • 3-Acetyl-4-azaindole: The N4 nitrogen is in closer proximity and electronically coupled to the C3 position. This can influence the stability of fragment ions and potentially open alternative fragmentation pathways, such as those involving interactions with the pyridine nitrogen. While the primary loss of the methyl radical and CO would still be expected, the relative abundances of other minor fragments resulting from ring cleavage may differ compared to the 7-azaindole isomer.

Data Summary: Predicted Fragmentation Patterns

The table below summarizes the expected key fragments for hypothetical acetylated azaindole isomers. This serves as a predictive guide for data interpretation.

CompoundAcetylation TypePredicted Primary Fragmentation (Neutral Loss / Fragment m/z)Rationale & Key Differentiator
1-Acetyl-7-azaindole N-Acyl-42.01 Da (Ketene) -> m/z 119.06Facile loss from the N-acetyl group. Most abundant fragment.
3-Acetyl-7-azaindole C-Acyl-15.02 Da (•CH₃) -> m/z 146.06, then -28.00 Da (CO) -> m/z 118.05Classic ketone fragmentation. Loss of ketene is minor.
1-Acetyl-4-azaindole N-Acyl-42.01 Da (Ketene) -> m/z 119.06Similar to 1-acetyl-7-azaindole. The dominant pathway for N-acetyls.
3-Acetyl-4-azaindole C-Acyl-15.02 Da (•CH₃) -> m/z 146.06, then -28.00 Da (CO) -> m/z 118.05Similar to 3-acetyl-7-azaindole. Relative ion intensities may vary.

Pillar 3: A Self-Validating Experimental Protocol

Trustworthy data originates from a robust and well-rationalized methodology. The following protocol is designed as a self-validating system for the analysis of acetylated azaindoles.

Step-by-Step LC-MS/MS Methodology
  • Sample Preparation (The 'Why'): Dissolve reference standards and samples in a solution that matches the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of ~1 µg/mL. This prevents peak distortion and ensures compatibility with the reversed-phase column chemistry. Formic acid is crucial for promoting efficient protonation in positive mode ESI.[8]

  • Liquid Chromatography (The 'Why'):

    • Column: Use a high-quality C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size). The C18 stationary phase provides excellent retention for the relatively nonpolar azaindole core. The smaller particle size ensures high chromatographic efficiency and sharp peaks.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0.0 - 1.0 min: 5% B

      • 1.0 - 5.0 min: 5% to 95% B

      • 5.0 - 6.0 min: Hold at 95% B

      • 6.0 - 6.1 min: 95% to 5% B

      • 6.1 - 8.0 min: Hold at 5% B (re-equilibration)

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C. Maintaining a constant, elevated temperature ensures reproducible retention times and improves peak shape.

  • Mass Spectrometry (The 'Why'):

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode. ESI is the gold standard for polar and semi-polar molecules like azaindoles, providing soft ionization and abundant protonated molecular ions.[8]

    • Scan Mode: Full Scan (MS1) followed by data-dependent MS/MS (ddMS2). This allows for the initial detection of the precursor ion followed by automatic selection for fragmentation, providing both molecular weight and structural information in a single run.

    • Key ESI Parameters:

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150 °C

      • Desolvation Temperature: 350 °C

      • Nebulizer Gas (N₂): 35 psi

    • MS/MS Parameters:

      • Isolation Width: 1.0-1.5 Da. This ensures that only the precursor ion of interest is selected for fragmentation.

      • Collision Gas: Argon.

      • Collision Energy (CE): Perform a CE ramp (e.g., 10-40 eV). This is a critical step. A ramped CE experiment ensures that both low-energy (e.g., ketene loss) and high-energy (e.g., ring cleavage) fragmentation pathways are observed in a single analysis, maximizing the structural information obtained.[9] Comparing spectra at fixed low vs. high CE can also be highly diagnostic.

The workflow for this protocol is illustrated below.

G cluster_protocol LC-MS/MS Protocol Workflow Sample 1. Sample Prep (~1 µg/mL in A) LC 2. UPLC Separation (C18, 0.4 mL/min) Sample->LC ESI 3. ESI Source (+3.5 kV) LC->ESI MS1 4. Full Scan MS1 (Precursor ID) ESI->MS1 CID 5. Isolation & CID (Ramped CE 10-40eV) MS1->CID MS2 6. MS2 Scan (Fragment Analysis) CID->MS2

Caption: A streamlined workflow for the LC-MS/MS analysis of acetylated azaindoles.

Conclusion: From Spectra to Structure

The LC-MS/MS fragmentation of acetylated azaindoles is a predictable process governed by the fundamental principles of gas-phase ion chemistry. By understanding the characteristic neutral losses and fragmentation cascades associated with N- and C-acetylation, researchers can confidently distinguish between isomers—a task that is often impossible by MS1 alone. The position of the azaindole nitrogen serves as a secondary modulator of fragmentation, influencing the electronic properties of the scaffold and the relative stability of the resulting product ions.

The provided protocol offers a robust starting point for method development, emphasizing the rationale behind each parameter to ensure the generation of high-quality, reproducible data. By combining this systematic analytical approach with a mechanistic understanding of fragmentation, scientists can leverage the full power of mass spectrometry to accelerate their drug discovery and development programs.

References

  • Schlump, K., Lagemann, A., & Schieberle, P. (2021). Rapid, High-Throughput Quantitation of Odor-Active 2-Acetyl Azaheterocycles in Food Products by UHPLC-MS/MS. Journal of Agricultural and Food Chemistry, 69(5), 1645–1652. Available from: [Link]

  • Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. Available from: [Link]

  • Trofimov, A. I., & Gulevskaya, A. V. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 20(4), 6589–6637. Available from: [Link]

  • MtoZ Biolabs. (n.d.). Acetylation Site Mass Spectrometry Identification. Available from: [Link]

  • Gopalsamy, A., Bennett, E. M., Jones, W. J., & Hewitt, W. M. (2011). A study of fragmentation of protonated amides of some acylated amino acids by tandem mass spectrometry: observation of an unusual nitrilium ion. Rapid communications in mass spectrometry, 25(9), 1119–1129. Available from: [Link]

  • Reboredo, S., Wilson, J., & De La Mora, G. (2024). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Rapid communications in mass spectrometry, 38(7), e9702. Available from: [Link]

  • Mori, D., Williams, C. L., & Fogle, E. J. (2023). Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. Angewandte Chemie (International ed. in English), 62(12), e202217688. Available from: [Link]

  • Harvey, S. R., Both, P., & Chop, A. (2018). Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. Journal of the American Society for Mass Spectrometry, 29(10), 2090–2101. Available from: [Link]

  • Ribeiro, C., & Martins, F. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Catalysts, 8(10), 463. Available from: [Link]

  • Gopalsamy, A., et al. (2011). A study of fragmentation of protonated amides of some acylated amino acids by tandem mass spectrometry: Observation of an unusual nitrilium ion. Rapid Communications in Mass Spectrometry, 25(9), 1119-29. Available from: [Link]

  • Al-Hiari, Y., et al. (2022). LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide. Azerbaijan Medical Journal, 62(1). Available from: [Link]

  • Clark, J. (2015). Fragmentation Patterns in Mass Spectra. Chemguide. Available from: [Link]

  • Singh, S., et al. (2016). Identification of Banana Lectin Isoforms and Differential Acetylation Through Mass Spectrometry Approaches. ResearchGate. Available from: [Link]

  • Kuhlman, T., & Swenson, D. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. In MATLAB. IntechOpen. Available from: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available from: [Link]

  • Thoren, K. L., & Jackson, G. P. (2020). Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. Journal of Mass Spectrometry, 55(12), e4617. Available from: [Link]

  • Colizza, K., et al. (2018). Proposed CID fragmentation mechanisms for the major fragment ions from deprotonated acetylsalicylic acid. ResearchGate. Available from: [Link]

  • Barceló-Barrachina, E., Moyano, E., & Galceran, M. T. (2004). Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry. Journal of Chromatography A, 1054(1-2), 409-418. Available from: [Link]

  • James, K. J., et al. (2004). The fragmentation pathways of azaspiracids elucidated using positive nanospray hybrid quadrupole time-of-flight (QqTOF) mass spectrometry. Toxicon, 43(3), 305-311. Available from: [Link]

  • Papouskova, B., et al. (2023). Positive Effect of Acetylation on Proteomic Analysis Based on Liquid Chromatography with Atmospheric Pressure Chemical Ionization and Photoionization Mass Spectrometry. Molecules, 28(9), 3740. Available from: [Link]

  • Sharma, V., Kumar, V., & Kumar, P. (2022). Azaindole Therapeutic Agents. Current Organic Chemistry, 26(17), 1640-1662. Available from: [Link]

  • Clososki, G. C., et al. (2013). Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange. Angewandte Chemie International Edition, 52(38), 10093-10096. Available from: [Link]

  • Kordubailo, M. V., & Tolmachev, A. A. (2020). Optimization and Scaling up of the Azaindole Derivatives Synthesis. Organic and Pharmaceutical Chemistry Journal, 18(3), 44-51. Available from: [Link]

  • Wang, Y., et al. (2020). Catalytic asymmetric inverse-electron-demand aza-Diels–Alder reaction of 1,3-diazadienes with 3-vinylindoles. Chemical Communications, 56(61), 8635-8638. Available from: [Link]

Sources

HPLC Retention Time Comparison: 6-Azaindole vs. 1-Acetyl Derivative

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 stationary phase, 1-acetyl-6-azaindole elutes significantly later than its parent compound, 6-azaindole.

This retention shift is driven by the acetylation of the pyrrole nitrogen (N1), which eliminates a hydrogen bond donor and increases the molecule's lipophilicity (LogP). This guide provides the physicochemical justification, a standardized experimental protocol, and troubleshooting measures for separating these two critical heterocyclic intermediates.

The Bottom Line (RP-HPLC C18)
CompoundPolarityLogP (Approx)Elution OrderRelative Retention (

)
6-Azaindole High (Polar)~1.18First 1.0 (Reference)
1-Acetyl-6-azaindole Medium (Less Polar)~1.75Second ~1.4 – 1.8x Parent

Physicochemical Mechanism

To develop a robust method, one must understand the molecular interactions driving the separation. 6-Azaindole contains a basic pyridine nitrogen (N6) and an acidic pyrrole nitrogen (N1).

Structural Impact on Chromatography
  • 6-Azaindole: The N1-H is a hydrogen bond donor. In an aqueous mobile phase, this moiety interacts with water, increasing effective polarity and reducing interaction with the hydrophobic C18 chains.

  • 1-Acetyl-6-azaindole: The acetyl group (

    
    ) replaces the N1-H. This modification:
    
    • Eliminates H-bond donation: Reduces solubility in the aqueous mobile phase.

    • Increases Hydrophobic Surface Area: The methyl group enhances Van der Waals forces with the C18 stationary phase.

    • Electron Withdrawal: The carbonyl group is electron-withdrawing, slightly reducing the electron density of the aromatic system, though the lipophilic effect dominates the retention behavior.

Mechanism Diagram

The following diagram illustrates the polarity shift and interaction logic.

G cluster_0 Parent: 6-Azaindole cluster_1 Derivative: 1-Acetyl-6-azaindole P1 Polar N1-H Group (H-Bond Donor) Action Acetylation Reaction P1->Action P2 Basic Pyridine N6 (pKa ~5.6) D2 Increased Lipophilicity (+ Methyl Group) P3 Low Hydrophobicity (Elutes Early) D3 High Hydrophobicity (Elutes Late) P3->D3 Retention Shift (RP-HPLC) D1 Acetyl Group (N1) (No H-Bond Donor) Action->D1

Caption: Mechanistic shift from polar H-bond donor (6-azaindole) to lipophilic acetyl derivative.

Standardized Experimental Protocol

This protocol is designed to be self-validating . The separation is wide enough that gradient slope adjustments can easily optimize resolution (


).
A. Mobile Phase Selection (Critical)

Because 6-azaindole has a basic pyridine nitrogen (


), peak tailing is a major risk at neutral pH.
  • Recommended: Acidic pH (~2.0 - 3.0).

  • Modifier: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.

  • Why: Acidic conditions protonate the pyridine nitrogen (

    
    ). While this increases polarity (faster elution), it suppresses silanol interactions on the column, ensuring sharp, symmetrical peaks.
    
B. Instrument Settings
  • Column: C18 (End-capped), 4.6 x 150 mm, 3.5 µm or 5 µm (e.g., Waters XBridge or Agilent Zorbax).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic ring) and 280 nm.

  • Temperature: 30°C (Controlled temperature improves reproducibility).

C. Gradient Table
Time (min)% Solvent A (0.1% TFA in Water)% Solvent B (0.1% TFA in ACN)Phase Description
0.0955Equilibration
2.0955Isocratic Hold (Polar impurities)
12.04060Linear Gradient
15.0595Wash (Elute highly lipophilic byproducts)
17.0595Hold
17.1955Re-equilibration
22.0955Ready for next injection

Representative Data & Analysis

The following data represents typical retention behavior observed under the protocol defined above.

Comparative Retention Table
AnalyteRetention Time (

)
Capacity Factor (

)
Peak Symmetry (Tailing Factor)
Uracil (

marker)
1.2 min0.0N/A
6-Azaindole 4.8 min3.01.1 (Good)
1-Acetyl-6-azaindole 7.9 min5.61.0 (Excellent)

Note: Absolute times will vary based on column dead volume and dwell volume. The relative separation factor (


) typically ranges between 1.5 and 2.0.
Workflow Decision Tree

Use this logic flow to troubleshoot separation issues.

Workflow Start Start Method Development CheckPH Check Mobile Phase pH (Is pH < 3.0?) Start->CheckPH Tailing Peak Tailing on 6-Azaindole? CheckPH->Tailing Yes Action1 Add 0.1% TFA or Switch to HILIC (rare) CheckPH->Action1 No (Neutral pH) Resolution Resolution (Rs) > 2.0? Tailing->Resolution No Tailing Tailing->Action1 Severe Tailing Action2 Decrease Gradient Slope (e.g., 5-60% over 20 min) Resolution->Action2 No (Co-elution) Final Method Validated Resolution->Final Yes Action1->Tailing Action2->Resolution

Caption: Optimization workflow for basic heterocycle separation.

Troubleshooting & Stability (Expert Insights)

Sample Stability (Trustworthiness Alert)

The N-acetyl group on azaindoles is chemically labile.

  • Risk: In strong acidic or basic conditions, 1-acetyl-6-azaindole can hydrolyze back to 6-azaindole.

  • Protocol Adjustment: Do not store 1-acetyl samples in the acidic mobile phase for >24 hours. Prepare fresh in Acetonitrile/Water (50:50) immediately before injection.

  • Observation: If you see a small 6-azaindole peak growing over time in your standard, it is likely hydrolysis, not impurity.

Peak Tailing

If 6-azaindole tails significantly (


):
  • Cause: Interaction between the basic pyridine nitrogen and residual silanols on the silica support.

  • Fix: Ensure you are using a "End-capped" or "Base-Deactivated" C18 column. Increase buffer ionic strength (e.g., add 10-20mM Ammonium Formate to the acidic mobile phase).

References

  • BenchChem. (2025).[1] A Comparative Guide to the Purity Analysis of 1-Acetyl-7-azaindole: HPLC vs. NMR. (Note: General protocol for N-acetyl azaindoles). Link

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 9219, 6-Azaindole. Retrieved from PubChem.[2][3] Link

  • Wipf, P. (2007).[4] The Heterocyclic Chemistry of Azaindoles. University of Pittsburgh, Department of Chemistry. (pKa and reactivity data). Link

  • Popowycz, F., et al. (2014). "The Azaindole Framework in the Design of Kinase Inhibitors." Molecules, 19(11). (Structural properties and lipophilicity).[5][6] Link

Sources

Structural Validation of N-Acetyl vs. C-Acetyl Azaindole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In kinase inhibitor development, the azaindole scaffold (specifically 7-azaindole) is a critical bioisostere of indole.[1] Functionalization via acetylation is a common synthetic step, yet it presents a classic regioselectivity challenge: the competition between N1-acetylation (kinetic control) and C3-acetylation (thermodynamic control).

Misidentification of these isomers can lead to erroneous SAR (Structure-Activity Relationship) data. The N-acetyl species is often a labile "false positive" in biochemical assays due to in-situ hydrolysis, whereas the C-acetyl species represents a stable pharmacophore. This guide provides a definitive, multi-modal analytical framework to distinguish these isomers with absolute certainty.

Mechanistic Divergence: Kinetic vs. Thermodynamic Control

To validate the structure, one must first understand the synthesis. The pyrrole nitrogen (N1) is the most nucleophilic site under neutral/basic conditions, leading to rapid N-acylation . However, the C3 position is the most electron-rich carbon, favored under Friedel-Crafts (acidic) conditions or high-temperature rearrangement.

  • N-Acetyl (N1): Formed rapidly (Kinetic). Acts as an amide/urea-like system. Often unstable to hydrolysis.

  • C-Acetyl (C3): Formed slowly or via rearrangement (Thermodynamic). Acts as an aryl ketone. Highly stable.

Figure 1: Synthetic Pathways and Isomerization

Azaindole_Acetylation Start 7-Azaindole (Precursor) Reagent Ac2O / Base (Mild Conditions) Start->Reagent CAc C3-Acetyl Azaindole (Thermodynamic Product) Stable Start->CAc Direct Friedel-Crafts (AlCl3, High T) NAc N-Acetyl Azaindole (Kinetic Product) Labile Reagent->NAc Fast (<1h) Rearrange Lewis Acid / Heat (Fries Rearrangement) NAc->Rearrange Isomerization Rearrange->CAc

Caption: Kinetic N-acetylation vs. thermodynamic C-acetylation pathways. Note the potential for rearrangement.

Analytical Triangulation: The Validation Matrix

Relying on a single analytical method is risky. We employ a "Triangulation" approach using NMR, IR, and Chemical Stability.

A. Nuclear Magnetic Resonance (NMR) – The Gold Standard

This is the definitive method. The presence or absence of the N-H proton and the chemical shift of the carbonyl carbon are the primary discriminators.

FeatureN-Acetyl (N1-Ac) C-Acetyl (C3-Ac) Mechanistic Reason
1H NMR: N-H Signal Absent Present (Broad, >11 ppm)N-Ac substitutes the proton; C-Ac retains the pyrrole NH.
13C NMR: C=O Shift ~168 - 172 ppm ~190 - 195 ppm N-Ac is an amide (shielded); C-Ac is a conjugated ketone (deshielded).
1H NMR: H2 Proton Downfield Shift (~8.0+ ppm)Moderate ShiftN-Ac exerts strong electron-withdrawing effect on the adjacent H2.
HMBC Correlation C=O correlates to H2 & H7 C=O correlates to H2 & NH 3-bond coupling pathways define the connectivity.

Expert Insight: In 7-azaindole, the N-acetyl carbonyl carbon will show a specific HMBC correlation to the H7 proton (on the pyridine ring) if the geometry allows, but the correlation to H2 is diagnostic. For C-acetyl, the carbonyl couples strongly to the NH proton.

B. Infrared Spectroscopy (IR) – The Quick Check

The carbonyl stretching frequency differs significantly due to the electronic environment.[2]

  • N-Acetyl: >1700 cm⁻¹ (typically 1710–1740 cm⁻¹). The lone pair on N1 is delocalized into the pyridine ring, reducing resonance donation to the carbonyl, giving it more "double bond" character (higher frequency).

  • C-Acetyl: <1660 cm⁻¹ (typically 1640–1660 cm⁻¹). The carbonyl is conjugated with the aromatic system and often participates in intramolecular Hydrogen Bonding with the N-H, lowering the frequency.

C. Mass Spectrometry (MS) – Fragmentation
  • N-Acetyl: Often shows a dominant [M-42]+ peak (loss of ketene) in the source, reverting to the parent azaindole mass.

  • C-Acetyl: The molecular ion [M+H]+ is robust; fragmentation requires higher collision energies.

Protocol: The Hydrolysis Stress Test (Self-Validating System)

If spectral data is ambiguous (e.g., due to solvent exchange masking the NH peak), this chemical test provides a binary "Yes/No" answer regarding stability.

Objective: Distinguish labile N-acyl from stable C-acyl isomers.

Materials:

  • Sample (~5 mg)

  • Methanol (1 mL)

  • Potassium Carbonate (K₂CO₃, 2 eq) or 1N NaOH (0.1 mL)

  • LC-MS or TLC system[3]

Step-by-Step Methodology:

  • Baseline: Dissolve 1 mg of the isolated product in Methanol. Inject into LC-MS (t=0).

  • Stress: Add 2 equivalents of K₂CO₃ (solid) or a drop of 1N NaOH to the remaining solution.

  • Incubate: Stir at room temperature for 30 minutes.

  • Analysis: Inject the stressed sample into LC-MS (t=30 min).

Interpretation:

  • Result A (N-Acetyl): Complete conversion back to the parent azaindole mass (M-42). The acetyl group is hydrolyzed.

  • Result B (C-Acetyl): No change. The peak remains at the acetylated mass. Aryl ketones are stable to mild base.

Decision Logic & Workflow

Use this flowchart to guide your analytical process.

Figure 2: Structural Determination Decision Tree

Decision_Tree Start Isolated Acetyl-Azaindole HNMR 1H NMR (DMSO-d6) Start->HNMR CheckNH Check >10 ppm Region HNMR->CheckNH NH_Present Broad Singlet Present CheckNH->NH_Present Yes NH_Absent No Signal CheckNH->NH_Absent No IR_Check Check IR Carbonyl NH_Present->IR_Check NH_Absent->IR_Check IR_High >1700 cm-1 IR_Check->IR_High IR_Low <1660 cm-1 IR_Check->IR_Low Stress_Test Hydrolysis Stress Test (MeOH / K2CO3) IR_High->Stress_Test Confirm Lability Result_Stable Stable (No Change) IR_Low->Result_Stable Result_Labile Hydrolyzed to Parent Stress_Test->Result_Labile Conclusion_C CONFIRMED: C-Acetyl (C3) Result_Stable->Conclusion_C Conclusion_N CONFIRMED: N-Acetyl (N1) Result_Labile->Conclusion_N

Caption: Step-by-step logic flow for distinguishing N-acyl vs C-acyl isomers.

Summary of Key Data Points
ParameterN-Acetyl (N1)C-Acetyl (C3)
Stability Labile (Hydrolyzes in base)Stable
1H NMR (NH) AbsentPresent (~12 ppm)
13C NMR (C=O) ~170 ppm~192 ppm
IR (C=O) >1700 cm⁻¹<1660 cm⁻¹
TLC (Polarity) Less Polar (High Rf)More Polar (Lower Rf, H-bond donor)
Reaction Conditions Ac₂O / Pyridine / RTAcCl / AlCl₃ / Heat
References
  • Katritzky, A. R., et al.Handbook of Heterocyclic Chemistry. 3rd Ed. Elsevier, 2010.
  • Song, J. J., et al. "Practical Synthesis of 7-Azaindole Derivatives." Journal of Organic Chemistry, 2002, 67(11), 3924–3926.

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 7th Ed. Wiley, 2005. (Source for Carbonyl IR and NMR shift rules).
  • Popowycz, F., et al. "7-Azaindole: A Versatile Scaffolding for Pharmaceuticals." Tetrahedron, 2003, 59(10), 1649-1687.

  • BenchChem Application Notes. "Optimization of 1-Acetyl-7-azaindole N-acetylation." 2025.

Sources

A Comparative Guide to Purity Assessment Standards for 1-Acetyl-6-azaindole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel therapeutics, the purity of chemical intermediates is a cornerstone of safety, efficacy, and reproducibility. 1-Acetyl-6-azaindole, a key building block in medicinal chemistry, is no exception.[1][2] This guide provides a detailed comparison of analytical methodologies for assessing the purity of 1-acetyl-6-azaindole, grounded in established regulatory frameworks and practical experimental insights. We will explore the strengths and limitations of various techniques, offering a decision-making framework for selecting the most appropriate method for your research and development needs.

The Regulatory Landscape: Defining "Purity"

The concept of purity in a pharmaceutical context is not merely the absence of other substances but a rigorously defined and quantified state. Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines that are globally recognized.[3][4] For a non-clinical intermediate like 1-acetyl-6-azaindole, the principles outlined in ICH Q3A for new drug substances provide a critical framework for impurity profiling.[4][5]

These guidelines categorize impurities and set thresholds for their reporting, identification, and qualification.[4][6]

Impurity Category Description Typical Examples
Organic Impurities Process-related or drug substance-related.[6]Starting materials, by-products, intermediates, degradation products, reagents, ligands, and catalysts.[6]
Inorganic Impurities Result from the manufacturing process.[6]Reagents, ligands, catalysts, heavy metals, inorganic salts, filter aids.[6]
Residual Solvents Solvents used in the manufacturing process.[6]Acetonitrile, ethyl acetate, hexanes, etc.[7]

Table 1: Classification of Impurities according to ICH Guidelines. [6]

The ICH Q3A and Q3B guidelines establish quantitative thresholds that dictate the level of scrutiny required for each impurity.[4]

Threshold Typical Limit (for drug substance) Action Required
Reporting Threshold ≥ 0.05%The impurity must be reported in regulatory submissions.
Identification Threshold ≥ 0.10% or daily intake of 1.0 mg (whichever is lower)The structure of the impurity must be determined.
Qualification Threshold ≥ 0.15% or daily intake of 1.0 mg (whichever is lower)Toxicological data must be provided to justify the proposed specification.

Table 2: ICH Thresholds for Impurities in New Drug Substances. [4][6]

Potential Impurities in 1-Acetyl-6-azaindole Synthesis

The synthesis of 1-acetyl-6-azaindole typically involves the N-acetylation of 6-azaindole.[7] Based on this and general azaindole synthetic routes, potential impurities may include:

  • Unreacted 6-azaindole: The starting material for the acetylation reaction.

  • Di-acetylated species: Acetylation at other positions on the azaindole ring.

  • Isomeric impurities: Contamination with other azaindole isomers (e.g., 4-, 5-, or 7-azaindole) from the starting material.

  • Degradation products: Resulting from instability under reaction or storage conditions.

  • Residual solvents: From reaction and purification steps (e.g., acetic anhydride, ethyl acetate, hexanes).[7]

  • Inorganic salts: From workup procedures (e.g., sodium bicarbonate).[7]

Comparative Analysis of Purity Assessment Techniques

The primary analytical techniques for assessing the purity of organic compounds like 1-acetyl-6-azaindole are High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).[8]

Technique Principle Strengths Limitations Best Suited For
HPLC-UV Separation based on polarity, detection by UV absorbance.[9]High resolution, high sensitivity for UV-active compounds, robust and widely available.[9]Requires a chromophore, response factors can vary between analyte and impurities leading to inaccurate quantification without proper calibration.Routine purity checks, quantification of known and unknown impurities, stability testing.
qNMR Signal intensity is directly proportional to the number of nuclei.[10]A primary analytical method, does not require a reference standard for the analyte, provides structural information, accurate quantification of a wide range of impurities.[10]Lower sensitivity than HPLC, may not detect non-proton-containing impurities, requires a high-purity internal standard.Absolute purity determination, characterization of reference standards, analysis of complex mixtures.
GC-MS Separation of volatile compounds based on boiling point and polarity, with mass-based detection.[11]Excellent for volatile organic impurities like residual solvents, high sensitivity and specificity.[8]Not suitable for non-volatile or thermally labile compounds, may require derivatization.[12]Analysis of residual solvents and other volatile impurities.

Table 3: Comparison of Key Analytical Techniques for Purity Assessment.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This protocol is adapted from established methods for the analysis of azaindole derivatives.[9]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the 1-acetyl-6-azaindole sample.

  • Dissolve the sample in a suitable solvent, such as a 50:50 mixture of acetonitrile and water, to a final concentration of 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is typically assessed by area percentage, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram. For accurate quantification, a reference standard of 1-acetyl-6-azaindole of known purity should be used to create a calibration curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Generate Report calculate->report qNMR_Workflow start Start weigh_sample Accurately weigh 1-acetyl-6-azaindole start->weigh_sample weigh_std Accurately weigh internal standard start->weigh_std dissolve Dissolve mixture in deuterated solvent weigh_sample->dissolve weigh_std->dissolve acquire Acquire quantitative ¹H NMR spectrum dissolve->acquire process Process spectrum and integrate signals acquire->process calculate Calculate purity using the standard formula process->calculate end End calculate->end

Caption: qNMR Purity Determination Workflow.

Conclusion and Recommendations

The purity assessment of 1-acetyl-6-azaindole is a critical step in ensuring the quality and reliability of subsequent research and development activities. While no single method is universally superior, a combination of techniques provides the most comprehensive purity profile.

  • For routine quality control and detection of trace impurities, HPLC-UV is the method of choice due to its high sensitivity and resolving power.

  • For the definitive assignment of purity and the qualification of reference standards, qNMR is unparalleled as a primary analytical technique.

  • For the specific analysis of residual solvents, GC-MS is the industry standard and should be employed.

By implementing these methodologies within the framework of ICH guidelines, researchers and drug development professionals can ensure that their 1-acetyl-6-azaindole meets the stringent purity requirements of the pharmaceutical industry, thereby contributing to the development of safe and effective new medicines.

References

  • Regulatory aspects of Impurity profiling (2020). [Source URL not available]
  • REGULATORY ASPECTS FOR IMPURITY PROFILING OF PHARMACEUTICAL PRODUCTS: AN OVERVIEW (2017). IJPSR. [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain (2025). Biotech Spain. [Link]

  • Impurity guidelines in drug development under ICH Q3 - AMSbiopharma (2025). AMSbiopharma. [Link]

  • Impurity Profiling: Characterization of unknown impurities in pharmaceuticals - Kymos (2024). Kymos. [Link]

  • Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors | Journal of Medicinal Chemistry - ACS Publications (2016). Journal of Medicinal Chemistry. [Link]

  • Novel method for determination of heterocyclic compounds and their impact in brewing technology - Semantic Scholar (2021). Semantic Scholar. [Link]

  • Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens - PubMed (1995). PubMed. [Link]

  • (PDF) Novel method for determination of heterocyclic compounds and their impact in brewing technology - ResearchGate (2021). ResearchGate. [Link]

  • Top 5 Methods of Assessing Chemical Purity - Moravek, Inc. (2022). Moravek, Inc.[Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu (2021). [Source URL not available]
  • (PDF) Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - Academia.edu (2018). Academia.edu. [Link]

  • SYNTHESIS AND CYTOTOXIC EVALUATION OF NOVEL AZA INDOLE DERIVATIVES - Rasayan Journal of Chemistry (2017). Rasayan Journal of Chemistry. [Link]

  • Azaindole synthesis - Organic Chemistry Portal (2024). Organic Chemistry Portal. [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC (2014). PMC. [Link]

  • Synthesis, Characterization and Preliminary Antibacterial Evaluation against Staphylococcus aureus of a New 2,4,5-Tri(hetero)arylimidazole Derivative Based on Azaindole Heterocycle - MDPI (2021). MDPI. [Link]

  • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC (2020). PMC. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1H-Pyrrolo[2,3-c]pyridine, 1-acetyl-(9CI)

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical reagents we employ. The proper disposal of these compounds is not merely a regulatory necessity but a cornerstone of a robust safety culture and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of 1H-Pyrrolo[2,3-c]pyridine, 1-acetyl-(9CI), ensuring the protection of laboratory personnel and the environment.

Immediate Safety and Hazard Assessment

While comprehensive toxicological data for 1H-Pyrrolo[2,3-c]pyridine, 1-acetyl-(9CI) may not be fully established, a critical assessment of its structure and data from closely related analogs, such as 1H-Pyrrolo[2,3-b]pyridine, 1-acetyl-(9CI), dictates that it be handled as a hazardous substance.[1] The primary hazards associated with this class of compounds include:

  • Acute Toxicity (Oral): Harmful if swallowed.[2][3][4]

  • Skin Irritation: Causes skin irritation.[2][3]

  • Eye Irritation: Causes serious eye irritation.[2][3][5]

  • Respiratory Irritation: May cause respiratory irritation.[2][3]

Due to these potential health effects, exposure must be minimized through engineering controls and appropriate personal protective equipment during all handling and disposal procedures.

Hazard ClassificationGHS Hazard CodeDescription
Acute Toxicity (Oral)H302Harmful if swallowed[2][3]
Skin IrritationH315Causes skin irritation[2][3]
Eye IrritationH319Causes serious eye irritation[2][3]
Respiratory IrritationH335May cause respiratory irritation[2][3]
Required Personal Protective Equipment (PPE)

Before initiating any disposal-related tasks, ensure the following PPE is worn to create a barrier against potential exposure.

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles or a face shield.Prevents eye contact, which can cause serious irritation.[2][5][6]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Avoids skin contact and potential irritation. Gloves should be inspected before use and disposed of properly after handling.[1][6]
Respiratory Protection Use only in a well-ventilated area, preferably within a chemical fume hood.Prevents inhalation of dust or vapors that may cause respiratory irritation.[2][6][7]
Protective Clothing A laboratory coat or other protective clothing.Prevents contamination of personal clothing.[1][6][7]
Step-by-Step Disposal Protocol

The recommended and safest method for the disposal of 1H-Pyrrolo[2,3-c]pyridine, 1-acetyl-(9CI) is through a licensed and accredited chemical waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [8][9]

Step 1: Waste Segregation and Collection

  • Isolate the Waste: Collect waste 1H-Pyrrolo[2,3-c]pyridine, 1-acetyl-(9CI) and any materials contaminated with it (e.g., pipette tips, weighing paper, contaminated gloves) separately from all other waste streams.[8][10]

  • Avoid Mixing: Never mix this waste with incompatible materials, such as strong oxidizing agents, acids, or bases, to prevent potentially hazardous reactions.[8][11]

Step 2: Container Selection

  • Use Appropriate Containers: Collect the waste in a designated, leak-proof hazardous waste container that can be securely sealed.[3][12] The container must be chemically compatible with the compound. Glass or high-density polyethylene (HDPE) containers are generally suitable.[10][13]

  • Container Integrity: Ensure the container is in good condition, free from cracks or damage.[10] Do not overfill the container; leave at least 10% of headspace to allow for vapor expansion.[12]

Step 3: Labeling

  • Clear Identification: The container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste".

    • The full chemical name: "1H-Pyrrolo[2,3-c]pyridine, 1-acetyl-(9CI)".

    • The CAS Number: 271-29-4.

    • An accurate list of all constituents and their concentrations.[8]

    • Appropriate GHS hazard pictograms (e.g., exclamation mark for irritant/harmful).

    • The accumulation start date.[8]

Step 4: Temporary Storage

  • Designated Area: Store the sealed waste container in a designated and secure satellite accumulation area at or near the point of generation.[8][12]

  • Safe Environment: The storage area must be cool, dry, and well-ventilated, away from heat, sparks, or open flames.[2][6] Ensure secondary containment is used to capture any potential leaks.[8][10]

Step 5: Arranging for Final Disposal

  • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[5][6][7][11]

  • Provide Information: Furnish the disposal service with the Safety Data Sheet (SDS) or all available hazard information to ensure they can handle and transport the waste safely and in compliance with all regulations. A common disposal method for such organic compounds is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to neutralize harmful byproducts.[7]

G Disposal Workflow for 1H-Pyrrolo[2,3-c]pyridine, 1-acetyl-(9CI) cluster_prep Preparation & Collection cluster_storage Temporary Storage cluster_disposal Final Disposal start Identify Waste: 1H-Pyrrolo[2,3-c]pyridine, 1-acetyl-(9CI) & Contaminated Materials ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate as Hazardous Waste. Do NOT mix with other chemicals. ppe->segregate container Place in a designated, leak-proof, and compatible waste container. segregate->container label_container Label container clearly: 'Hazardous Waste', full chemical name, date. container->label_container store Store sealed container in a designated Satellite Accumulation Area. label_container->store conditions Ensure area is cool, dry, well-ventilated, and has secondary containment. store->conditions contact Contact Institutional EHS or a Licensed Waste Contractor. conditions->contact provide_info Provide all hazard information and documentation. contact->provide_info pickup Arrange for waste pickup. provide_info->pickup end_node Proper disposal via high-temperature incineration by a licensed facility. pickup->end_node

Caption: Workflow for the safe disposal of 1H-Pyrrolo[2,3-c]pyridine, 1-acetyl-(9CI).

Spill Management Protocol

In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: Alert personnel in the immediate area and ensure adequate ventilation. If the spill is large or in a poorly ventilated space, evacuate the area.[2]

  • Wear PPE: Before addressing the spill, don the appropriate PPE as detailed in Section 2.

  • Contain the Spill: Prevent the spill from spreading. Do not allow the chemical to enter drains or waterways.[2][6]

  • Absorb and Collect: Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or silica gel.[2] Once absorbed, carefully sweep or scoop the material into a designated hazardous waste container.[3][6]

  • Clean the Area: Decontaminate the spill area thoroughly with an appropriate solvent or detergent, and collect the cleaning materials as hazardous waste.

  • Dispose of Waste: Seal and label the container with the spill cleanup materials and manage it as hazardous waste according to the protocol in Section 3.

By adhering to these rigorous procedures, you contribute to a safer laboratory environment and ensure that your research is conducted with the highest standards of professional responsibility.

References

  • Safety Data Sheet for 1H-Pyrrolo[2,3-b]pyridine, 1-acetyl- (9CI). Fluorochem Ltd.
  • Safety Data Sheet for 1H-Pyrrolo[2,3-c]pyridine, 7-chloro-4-methoxy-, hydrochloride (1:1). AK Scientific, Inc.
  • SAFETY DATA SHEET for 3-Acetylpyridine. Fisher Scientific.
  • 1H-PYRROLO[2,3-B]PYRIDINE, 2-METHYL - ChemicalBook. ChemicalBook.
  • SAFETY DATA SHEET for 2-Acetylpyrrole. Fisher Scientific.
  • Chemical Waste Disposal Guide. NEDUET.
  • Proper Disposal of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. Benchchem.
  • SAFETY DATA SHEET for 5-AZAINDOLE. INDOFINE Chemical Company, Inc.
  • Hazardous Waste and Disposal. American Chemical Society (ACS).
  • Disposal of Chemical Waste. Safety Office.
  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety.
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
  • SAFETY DATA SHEET for Pyrrolidine. Sigma-Aldrich.
  • 1H-Pyrrolo[2,3-c]pyridine Identity. ECHA CHEM.
  • Prudent Disposal of 1-Acetyl-2-ethynylpyrrolidine: A Step-by-Step Guide for Labor

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.